Pomalidomide 4'-alkylC8-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c26-17-12-11-16(20(29)24-17)25-21(30)14-8-7-9-15(19(14)22(25)31)23-13-6-4-2-1-3-5-10-18(27)28/h7-9,16,23H,1-6,10-13H2,(H,27,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMJVYCYINHWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide 4'-alkylC8-acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide and its derivatives represent a cornerstone in the field of targeted protein degradation, acting as potent molecular glues to induce the ubiquitination and subsequent proteasomal degradation of specific cellular proteins. Pomalidomide 4'-alkylC8-acid is a functionalized analog of pomalidomide designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the core pomalidomide structure, which serves as a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and an eight-carbon alkyl linker with a terminal carboxylic acid for covalent attachment to a ligand targeting a protein of interest. The fundamental mechanism of action of the pomalidomide moiety within this conjugate is conserved: it hijacks the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of neo-substrates, leading to profound anti-neoplastic and immunomodulatory effects. This guide provides a detailed technical overview of this mechanism, supported by quantitative data for the parent compound pomalidomide, comprehensive experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1] It binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2] This binding event alters the substrate specificity of CRL4-CRBN, redirecting its ubiquitin ligase activity towards a new set of proteins, termed "neo-substrates."[1] The CRL4-CRBN complex then polyubiquitinates these neo-substrates, marking them for degradation by the 26S proteasome.[3]
The primary neo-substrates responsible for the therapeutic effects of pomalidomide in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these factors is a critical initiating event that triggers downstream anti-tumor and immunomodulatory responses.[5] Other identified neo-substrates of pomalidomide include ARID2 and the promyelocytic leukemia zinc finger (PLZF) protein.[6][7]
Signaling Pathways
The pomalidomide-induced degradation of IKZF1 and IKZF3 initiates a cascade of downstream signaling events that culminate in anti-myeloma activity and immune stimulation.
Direct Anti-Myeloma Effects
In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of two critical survival factors: Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc.[1][5] The suppression of IRF4 and c-Myc induces cell cycle arrest and apoptosis in malignant plasma cells.[1][2]
Immunomodulatory Effects
Beyond its direct anti-tumor activity, pomalidomide stimulates the immune system. The degradation of the transcriptional repressors IKZF1 and IKZF3 in T-cells leads to increased production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[8] Pomalidomide also enhances the cytotoxic activity of Natural Killer (NK) cells and can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[8][9]
Quantitative Data
Table 1: Pomalidomide Binding Affinity for Cereblon (CRBN)
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Fluorescence Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | Pomalidomide | ~2000 (IC50)[10] |
| Isothermal Titration Calorimetry | C-terminal domain of CRBN | Pomalidomide | 12500 (Kd)[11] |
| Fluorescence Resonance Energy Transfer (FRET) | Pomalidomide | 2100 (Ki)[11] |
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| MM.1S | IKZF1 (Ikaros) | Not specified | >95 | 6[12] |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | Not specified |
| NCI-H929 | IKZF1 (Ikaros) | Potent Degradation | Not specified | Not specified[13] |
| NCI-H929 | IKZF3 (Aiolos) | Potent Degradation | Not specified | Not specified[13] |
Table 3: Anti-proliferative Activity of Pomalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| U266 | ~2[10] |
| MM.1S | Potent Inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of pomalidomide-based compounds like this compound.
Western Blot for Neosubstrate Degradation
This protocol is used to assess the dose-dependent degradation of target proteins (e.g., IKZF1, IKZF3) upon treatment with a pomalidomide-containing compound.[1]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound (or derived PROTAC)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MM.1S cells at an appropriate density and treat with a serial dilution of the test compound for a specified duration (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the pomalidomide-dependent interaction between CRBN and its neosubstrates.[6]
Materials:
-
HEK293T cells
-
Expression vectors for tagged proteins (e.g., FLAG-CRBN and HA-IKZF1)
-
Transfection reagent
-
This compound
-
Co-IP lysis buffer
-
Anti-FLAG affinity beads
-
FLAG peptide for elution
-
Primary antibodies (anti-FLAG, anti-HA)
-
HRP-conjugated secondary antibodies
Procedure:
-
Transfection and Treatment: Co-transfect HEK293T cells with FLAG-CRBN and HA-IKZF1 expression vectors. After 48 hours, treat the cells with the test compound or DMSO for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cleared cell lysates with anti-FLAG affinity beads.
-
Washing and Elution: Wash the beads extensively and elute the bound proteins with FLAG peptide.
-
Western Blot Analysis: Analyze the eluates and input lysates by Western blotting using anti-FLAG and anti-HA antibodies to detect the co-immunoprecipitated proteins.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.[4]
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled tracer ligand that binds to CRBN
-
Assay buffer
-
384-well microplates
-
This compound (and parent pomalidomide as a positive control)
Procedure:
-
Assay Setup: Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization. The data is fitted to determine the IC50 value, which can be converted to a Ki value.
Conclusion
This compound, as a functionalized CRBN ligand, operates through the well-established mechanism of its parent compound, pomalidomide. By acting as a molecular glue, it recruits neo-substrates, primarily the transcription factors Ikaros and Aiolos, to the CRL4-CRBN E3 ubiquitin ligase complex for proteasomal degradation. This targeted degradation triggers a cascade of anti-myeloma and immunomodulatory effects. The terminal carboxylic acid on the alkyl linker provides a versatile handle for the synthesis of PROTACs, enabling the extension of this powerful degradation machinery to a wide array of protein targets. The experimental protocols outlined in this guide provide a robust framework for the characterization of such novel protein degraders, facilitating the advancement of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide 4'-alkylC8-acid for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide, a derivative of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
This technical guide focuses on Pomalidomide 4'-alkylC8-acid , a functionalized CRBN ligand that serves as a versatile building block in the synthesis of pomalidomide-based PROTACs.[4][5] The 4'-position for linker attachment on the pomalidomide scaffold offers a strategic vector that can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), ultimately impacting degradation efficiency.[6] The C8 alkyl chain provides a flexible linker component, and the terminal carboxylic acid enables straightforward conjugation to a POI-binding ligand through standard amide coupling reactions.[4]
This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and key signaling pathways associated with the use of this compound in the development of novel protein degraders.
Mechanism of Action: Pomalidomide-Based PROTACs
The mechanism of action of a pomalidomide-based PROTAC is a catalytic cycle that results in the degradation of the target protein. The PROTAC molecule itself is not degraded and can facilitate multiple rounds of ubiquitination.
The process begins with the PROTAC molecule simultaneously binding to the POI and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI. The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is subsequently released and can engage in another round of degradation.
Quantitative Data
The efficacy of PROTACs is typically characterized by their binding affinity to the target protein and E3 ligase, and their ability to induce degradation of the target protein in cellular assays. While specific quantitative data for PROTACs derived directly from this compound is not extensively available in the public domain, the following tables provide representative data for pomalidomide and closely related pomalidomide-based PROTACs to illustrate typical performance metrics.
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50) |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | ~1 | >95 |
| ZQ-23 | HDAC8 | Various | 147 | 93 |
| GP262 | PI3K (p110α) | MDA-MB-231 | 227.4 | 71.3 |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The development and characterization of PROTACs require a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Synthesis of this compound Conjugate (Representative Protocol)
Objective: To synthesize a pomalidomide-based PROTAC via amide bond formation.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the POI ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the ternary complex (POI-PROTAC-CRBN) in a biochemical setting.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
FRET donor-labeled antibody against the POI tag (e.g., Tb-conjugated anti-GST)
-
FRET acceptor-labeled antibody against the CRBN tag (e.g., Alexa Fluor 488-conjugated anti-His)
-
Pomalidomide-based PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to allow for complex formation.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation can be determined.
Cell-Based Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and to determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the POI
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
In Vivo Efficacy Study (Generic Protocol)
Objective: To evaluate the in vivo efficacy of a pomalidomide-based PROTAC in a relevant animal model (e.g., a tumor xenograft model).
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells expressing the POI
-
Pomalidomide-based PROTAC
-
Vehicle formulation for in vivo administration
-
Calipers for tumor measurement
-
Equipment for dosing (e.g., oral gavage needles, syringes)
-
Reagents for pharmacodynamic analysis (e.g., tissue lysis buffer, antibodies for Western blot or IHC)
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle to the mice according to a predetermined dosing schedule (e.g., daily, once every two days) and route (e.g., oral, intraperitoneal).
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, or at intermediate time points, euthanize a subset of mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot to confirm POI degradation).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of the PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized design with a linker and a reactive handle simplifies the synthesis of PROTAC libraries for structure-activity relationship studies. The in-depth understanding of the underlying mechanism of action, coupled with robust and quantitative experimental methodologies, is crucial for the successful design and optimization of potent and selective protein degraders. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize pomalidomide-based strategies in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. abmole.com [abmole.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide 4'-alkylC8-acid as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A critical component in many successful PROTACs is the E3 ligase ligand, with derivatives of the immunomodulatory imide drugs (IMiDs) being widely employed to recruit the Cereblon (CRBN) E3 ligase complex.
Pomalidomide, a potent IMiD, serves as a high-affinity ligand for CRBN. Its derivatives, functionalized with linkers, are invaluable tools for the development of new PROTACs. This technical guide focuses on Pomalidomide 4'-alkylC8-acid, a specific derivative designed for PROTAC synthesis. It incorporates the pomalidomide core for CRBN engagement, an eight-carbon alkyl linker, and a terminal carboxylic acid for facile conjugation to a POI ligand.[1][2] This document provides a comprehensive overview of its mechanism of action, representative quantitative data for pomalidomide-based ligands, and detailed experimental protocols relevant to its application in targeted protein degradation.
Mechanism of Action
Pomalidomide and its derivatives function by coopting the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The glutarimide moiety of pomalidomide binds to a specific pocket in CRBN, the substrate receptor of the complex.[4] This binding event alters the substrate specificity of CRBN, creating a neomorphic interface that can recognize and bind to "neosubstrate" proteins, which are not the natural targets of CRBN. In the context of a PROTAC, the target protein tethered to the pomalidomide ligand is brought into close proximity to the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The following diagram illustrates the general mechanism of action for a pomalidomide-based PROTAC.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide 4'-alkylC8-acid PROTAC Building Block: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the Pomalidomide 4'-alkylC8-acid PROTAC building block, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This document details the mechanism of action, physicochemical properties, and synthetic and experimental methodologies related to this building block, and presents relevant quantitative data for the parent E3 ligase ligand.
Introduction to Pomalidomide and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, offering potential advantages over traditional small molecule inhibitors.[1]
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5] It acts as a "molecular glue," binding to CRBN and redirecting its substrate specificity to degrade neo-substrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] This well-characterized interaction makes pomalidomide and its derivatives highly valuable as E3 ligase-recruiting moieties in PROTAC design.
The this compound building block is a functionalized derivative of pomalidomide, incorporating an 8-carbon alkyl linker with a terminal carboxylic acid. This design allows for the straightforward conjugation to a warhead ligand via a stable amide bond, facilitating the synthesis of novel PROTACs.
Physicochemical and Biological Properties
The this compound building block is a functionalized cereblon ligand intended for PROTAC research and development.[6][7] It incorporates the pomalidomide E3 ligase ligand and an alkylC8 linker with a terminal carboxylic acid ready for conjugation to a target protein ligand.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 429.47 g/mol | [7][8] |
| Molecular Formula | C₂₂H₂₇N₃O₆ | [7][8] |
| CAS Number | 2305936-70-1 | [7][8] |
| Purity | ≥95% | [7][8] |
| Storage | Store at -20°C | [7][8] |
Table 2: Binding Affinities of Pomalidomide and Other CRBN Ligands
| Compound | Binding Affinity (Kd) | Binding Affinity (IC₅₀) | Assay Method | Reference |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET | [8] |
| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET | [8] |
Mechanism of Action
The mechanism of a PROTAC utilizing the pomalidomide building block involves the formation of a ternary complex between the PROTAC, the target protein, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of this compound PROTAC Building Block (Representative)
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a representative synthesis can be adapted from protocols for similar pomalidomide-linker conjugates. The general strategy involves the alkylation of the 4-amino group of pomalidomide with a linker containing a protected carboxylic acid, followed by deprotection.
Materials:
-
Pomalidomide
-
A suitable C8 linker with a terminal protected carboxylic acid and a reactive group (e.g., a halide) on the other end
-
A suitable base (e.g., potassium carbonate, DIPEA)
-
An appropriate solvent (e.g., DMF, DMSO)
-
Reagents for deprotection of the carboxylic acid
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Alkylation: Dissolve pomalidomide in a suitable solvent and add the base. To this mixture, add the C8 linker. Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by silica gel chromatography.
-
Deprotection: Dissolve the purified product in a suitable solvent and add the deprotection reagent. Monitor the reaction until the protecting group is completely removed.
-
Final Purification: After work-up, purify the final this compound product by reverse-phase HPLC to achieve high purity. Characterize the final product by NMR and mass spectrometry.
Conjugation to a Target Protein Ligand
The terminal carboxylic acid of the building block can be coupled to a primary or secondary amine on the target protein ligand (warhead) using standard amide bond formation chemistry.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Coupling reagents (e.g., EDC, NHS, HATU)
-
A suitable base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound, the amine-functionalized ligand, and the coupling reagents in the anhydrous solvent.
-
Add the base and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[9]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
The this compound PROTAC building block is a versatile and valuable tool for the development of novel targeted protein degraders. Its well-defined mechanism of action, leveraging the recruitment of the CRBN E3 ligase, and the presence of a functionalizable linker make it a popular choice for PROTAC synthesis. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this building block in drug discovery and chemical biology research. Successful PROTAC development will depend on the careful selection of a potent warhead for the protein of interest and the optimization of the linker length and composition to ensure efficient ternary complex formation and subsequent protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. This compound, 2305936-70-1 | BroadPharm [broadpharm.com]
- 6. This compound | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Importance of the Alkyl-C8 Linker in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crucial role of the alkyl-C8 linker in the design and function of pomalidomide derivatives, particularly within the framework of Proteolysis Targeting Chimeras (PROTACs). As a frequently utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pomalidomide serves as a powerful anchor for PROTACs designed to induce the degradation of specific target proteins. The linker connecting pomalidomide to the target-protein-binding ligand is not a mere spacer but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, degradation potency, and overall pharmacological properties. This guide will delve into the structural and functional significance of the alkyl-C8 linker, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
The Central Role of the Linker in PROTAC Function
Pomalidomide-based PROTACs operate by hijacking the ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This binding event, facilitated by the PROTAC, brings a target protein into close proximity with the E3 ligase machinery, leading to the target's polyubiquitination and subsequent degradation by the proteasome.[2][3]
The linker's length, composition, and attachment point to the pomalidomide core are paramount for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN), which is the cornerstone of successful protein degradation.[2][4] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive conformation that is not conducive to efficient ubiquitination.[3][5]
The Alkyl-C8 Linker: A Case Study in Optimal Design
While various linker compositions, including polyethylene glycol (PEG) and other hydrophilic moieties, have been explored, simple alkyl chains offer a straightforward and effective means to modulate the distance and orientation between the two ends of a PROTAC.[5] The alkyl-C8 linker, an eight-carbon chain, has emerged as a frequently employed linker in the development of potent pomalidomide-based PROTACs.
The selection of an eight-carbon length is often a result of empirical optimization for a specific target. Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity.[5] An alkyl chain that is too short may not be able to span the distance between the CRBN and the target protein, while an overly long linker can introduce excessive flexibility, leading to an entropic penalty for ternary complex formation.[5] The C8 length often represents a favorable balance, providing sufficient length and flexibility to facilitate productive protein-protein interactions within the ternary complex. One study highlighted a potent PI3K/mTOR dual-targeting PROTAC, GP262, which utilized a C8 alkyl linker, demonstrating the effectiveness of this linker length in achieving high degradation activity.[6]
Quantitative Data on Pomalidomide Derivatives
The following tables summarize key quantitative data for pomalidomide derivatives and PROTACs, illustrating the impact of linker modifications on their biological activity.
| Compound/PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | Not Specified | HDAC8 | 147 | 93 | Not Specified |
| GP262 | C8 alkyl linker | PI3K/mTOR | PI3Kα: 227.4, PI3Kγ: 42.23, mTOR: 45.4 | PI3Kα: 71.3, PI3Kγ: 88.6, mTOR: 74.9 | MDA-MB-231 |
| Compound 15 | Alkyl-ether | EGFR | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | EGFR | 32.9 | 96 | A549 |
Data synthesized from published literature.[4][6][7]
| Compound | Target/Assay | IC50 | Cell Line |
| 3ak (Pomalidomide derivative) | Anti-proliferative activity | 79 nM | MM.1S |
| 5d (Pomalidomide derivative) | Anti-proliferative activity | 20.2 µM | MCF-7 |
| GP262 | Cell proliferation | 68.0 nM | MDA-MB-231 |
Data synthesized from published literature.[6][8]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of pomalidomide derivatives with an alkyl-C8 linker.
Synthesis of a Pomalidomide Derivative with a C8 Linker (Illustrative Protocol)
This protocol outlines the general steps for synthesizing a pomalidomide derivative with a C8 linker, adaptable from procedures for similar derivatives.[2]
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add 1,8-dibromooctane (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with dichloromethane (DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-(8-bromooctyl)-pomalidomide intermediate.
-
-
Introduction of a Terminal Functional Group (e.g., Azide for Click Chemistry):
-
Dissolve the N-(8-bromooctyl)-pomalidomide intermediate (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield the pomalidomide-C8-azide derivative.
-
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of a target protein (e.g., IKZF1, IKZF3) following treatment with a pomalidomide-based PROTAC.[9]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S, HEK293T) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pomalidomide-C8-PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (and a loading control like β-actin or GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software to determine the extent of protein degradation.
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure protein-protein interactions in live cells, making it ideal for studying the formation of the ternary complex.[8][10]
-
Cell Preparation and Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to a NanoLuc® luciferase donor and CRBN fused to a HaloTag® acceptor.
-
Plate the transfected cells in a 96-well plate.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Treat the cells with a serial dilution of the pomalidomide-C8-PROTAC.
-
-
BRET Measurement:
-
Add the NanoBřez™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (at 460 nm) and acceptor emission (at >610 nm) using a microplate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio upon addition of the PROTAC indicates the formation of the ternary complex.
-
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for the evaluation of a novel PROTAC.
Conclusion
The alkyl-C8 linker plays a pivotal role in the efficacy of pomalidomide-based PROTACs. Its length and flexibility are critical for mediating the formation of a productive ternary complex, which is the rate-limiting step for target protein degradation. The data and protocols presented in this guide underscore the importance of rational linker design in the development of next-generation protein degraders. A systematic approach to linker optimization, including the evaluation of various alkyl chain lengths, is essential for unlocking the full therapeutic potential of pomalidomide-based PROTACs.
References
- 1. rcsb.org [rcsb.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
The Discovery and Application of Functionalized Pomalidomide Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a potent derivative of thalidomide, has emerged as a cornerstone in the development of novel therapeutics, particularly in the realm of targeted protein degradation.[1] Its high binding affinity for the E3 ubiquitin ligase Cereblon (CRBN) has made it a preferred ligand for the creation of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and application of functionalized pomalidomide ligands, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Pomalidomide's utility stems from its ability to act as a "molecular glue," inducing proximity between CRBN and neosubstrate proteins, leading to their ubiquitination and subsequent degradation.[1][4] In the context of PROTACs, a pomalidomide-based ligand serves as the E3 ligase recruiting moiety, which is connected via a chemical linker to a warhead that binds a specific protein of interest (POI). This ternary complex formation facilitates the ubiquitination and degradation of the POI.[2] The development of functionalized pomalidomide ligands, which allow for the attachment of linkers at various positions, has been a critical advancement in the field of targeted protein degradation, enabling the creation of highly potent and selective degraders for a wide range of therapeutic targets.[5][6][7]
Quantitative Data on Pomalidomide and its Analogs
The binding affinity of pomalidomide and its functionalized derivatives to CRBN is a critical parameter for their efficacy as E3 ligase ligands in PROTACs. The following tables summarize key quantitative data from the literature.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method(s) | Reference(s) |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET | [8][9] |
| Lenalidomide | ~178 nM | ~1.5 - 3 µM | Competitive Titration, TR-FRET | [1][7] |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration | [7] |
Table 1: Comparison of CRBN Binding Affinities of Parent Immunomodulatory Drugs (IMiDs). This table highlights the superior binding affinity of pomalidomide and lenalidomide to CRBN compared to the parent compound, thalidomide.
| PROTAC / Degrader | Target Protein | DC50 | Dmax | Cell Line | Reference(s) |
| ARV-825 | BET Proteins | Not specified | Not specified | MM1.S, RPMI 8226 | [10] |
| ZQ-23 | HDAC8 | 147 nM | 93% | Not specified | [11] |
| Pomalidomide (as a degrader) | Ikaros (IKZF1) | Not specified | Not specified | MM1.S | [11] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs and Pomalidomide as a Neosubstrate Degrader. This table provides examples of the degradation efficiency of PROTACs that utilize a pomalidomide-based ligand. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanisms of Action
The biological activity of functionalized pomalidomide ligands is centered around the recruitment of the CRL4CRBN E3 ubiquitin ligase complex to target proteins.
Pomalidomide as a Molecular Glue
Pomalidomide itself can act as a "molecular glue," inducing the degradation of neosubstrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This is the primary mechanism of its anti-myeloma activity.
Caption: Pomalidomide-mediated degradation of neosubstrates.
PROTAC-Mediated Protein Degradation
In the context of a PROTAC, a functionalized pomalidomide ligand serves to recruit the CRL4CRBN E3 ligase to a specific protein of interest (POI) that is not a natural substrate of CRBN.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of Functionalized Pomalidomide Ligands
A common strategy for creating functionalized pomalidomide ligands for PROTAC development is the introduction of a linker attachment point, often at the C4 or C5 position of the phthalimide ring. The synthesis of a C5-azide functionalized pomalidomide is a key example.[12]
Protocol 1: Synthesis of Pomalidomide-C5-Azide [12]
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C5-bromopentyl pomalidomide intermediate.
-
-
Azide Substitution:
-
Dissolve the C5-bromopentyl pomalidomide intermediate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pomalidomide-C5-azide.
-
PROTAC Synthesis using Click Chemistry
The azide functionality on the pomalidomide ligand allows for its efficient conjugation to a POI-binding ligand functionalized with an alkyne group via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[13]
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via CuAAC [13]
-
Reaction Setup:
-
In a reaction vessel, dissolve pomalidomide-C5-azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM).
-
In another tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Add the CuSO₄ solution (0.1-0.2 equivalents) to the reaction mixture.
-
Add the sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by column chromatography or preparative HPLC.
-
Assays for CRBN Engagement and Protein Degradation
Protocol 3: Cellular Thermal Shift Assay (CETSA) for CRBN Target Engagement [14]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the pomalidomide-based ligand or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Quantify the amount of soluble CRBN in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
Protocol 4: Western Blotting for Quantifying Protein Degradation [10]
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the pomalidomide-based PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and express the protein levels as a percentage of the vehicle-treated control.
-
Experimental and Logical Workflows
The development of a functionalized pomalidomide-based PROTAC follows a logical progression from ligand synthesis to cellular characterization.
Caption: Workflow for the development of a pomalidomide-based PROTAC.
Conclusion
Functionalized pomalidomide ligands are indispensable tools in modern drug discovery, providing a robust and versatile platform for the development of targeted protein degraders. Their high affinity for CRBN, coupled with well-established synthetic methodologies for their functionalization and incorporation into PROTACs, has enabled the rapid expansion of this therapeutic modality. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this exciting and rapidly evolving field. As our understanding of the intricacies of the ubiquitin-proteasome system and the principles of ternary complex formation continues to grow, the innovative application of functionalized pomalidomide ligands will undoubtedly lead to the development of novel therapies for a wide range of diseases.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC8-acid for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their selective intracellular destruction.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives invaluable for developing CRBN-recruiting PROTACs.[2][3]
This guide provides a comprehensive technical overview of the use of functionalized pomalidomide, specifically focusing on Pomalidomide 4'-alkylC8-acid, in the development of novel protein degraders. While specific degradation data for PROTACs utilizing a C8 linker is not extensively published, this document will provide a thorough understanding of the principles of pomalidomide-based PROTACs, including their mechanism of action, synthesis strategies, and key experimental evaluation methods, using data from various pomalidomide-based PROTACs as illustrative examples.
This compound is a functionalized Cereblon ligand ready for conjugation to a target protein ligand, incorporating an E3 ligase ligand and an alkylC8 linker with a terminal acid.[4]
Mechanism of Action
Pomalidomide-based PROTACs orchestrate a series of intracellular events to achieve targeted protein degradation. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][5] Simultaneously, the other end of the PROTAC binds to the POI. This binding brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of PROTACs is primarily quantified by two parameters: DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[1] The binding affinity of pomalidomide to CRBN is also a critical factor.
Table 1: Pomalidomide Binding Affinity to Cereblon
| Assay Type | System | Ligand | Kd/Ki/IC50 (nM) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) |
| Isothermal Titration Calorimetry | Recombinant CRBN | Pomalidomide | ~157 |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 (IC50) |
| Affinity Chromatography | U266 myeloma extracts | Pomalidomide | ~2000 (IC50) |
Note: Data compiled from multiple sources and experimental conditions may vary.[3][6]
Table 2: Degradation Efficiency of Representative Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dₘₐₓ (%) |
| Compound 16 | EGFR | A549 | Not Specified | 96 |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 |
| NC-1 | BTK | Mino | 2.2 | 97 |
| Representative PROTAC | BRD4 | Not Specified | 100-300 | 60-80 |
| GP262 | PI3K | MDA-MB-231 | 42.23–227.4 | Not Specified |
| GP262 | mTOR | MDA-MB-231 | 45.4 | Not Specified |
Note: This table presents representative data from various studies to illustrate the potency of pomalidomide-based PROTACs. The specific linker and target-binding ligand for each compound differ.[5][7][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound based PROTACs.
Synthesis of Pomalidomide-Linker Conjugates
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide or direct alkylation of pomalidomide.[5][9][11] For this compound, the terminal carboxylic acid allows for standard amide coupling reactions with an amine-functionalized POI ligand.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq) or HOBt/EDC and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine-containing POI ligand (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
References
- 1. Ternary Complex Formation [promega.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pomalidomide 4' alkylc8 acid — TargetMol Chemicals [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. sapient.bio [sapient.bio]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Cereblon-Binding Affinity of Pomalidomide 4'-alkylC8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a potent derivative of thalidomide, is a cornerstone of therapy for multiple myeloma. Its mechanism of action is centered on its high-affinity binding to the E3 ubiquitin ligase Cereblon (CRBN). This interaction commandeers the ubiquitin-proteasome system to induce the degradation of specific neo-substrates, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[1][2]
The functionalization of pomalidomide, such as in the case of Pomalidomide 4'-alkylC8-acid , is a key strategy in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the pomalidomide moiety serves as the E3 ligase-binding element, connected via a linker—in this instance, an alkylC8-acid chain—to a ligand for a target protein of interest.[3] The terminal carboxylic acid allows for straightforward conjugation to a target protein ligand.[3] Understanding the binding affinity of this functionalized pomalidomide to Cereblon is crucial for the rational design and optimization of novel PROTACs.
Data Presentation: Cereblon-Binding Affinity of Pomalidomide and Analogs
The binding affinity of immunomodulatory drugs (IMiDs) to Cereblon is a critical determinant of their biological activity. The following table summarizes the reported binding affinities for pomalidomide and related molecules. It is important to note that the addition of the 4'-alkylC8-acid linker may modestly alter the binding affinity, and empirical determination is recommended for precise characterization.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Isothermal Titration Calorimetry, Competitive Binding Assays |
| Lenalidomide | ~178 - 640 nM | ~1.5 - 2 µM | Isothermal Titration Calorimetry, Competitive Binding Assays |
| Thalidomide | ~250 nM | Not Consistently Reported | Isothermal Titration Calorimetry |
Note: Kd and IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions.[1][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify the binding affinity of ligands to Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN), often in complex with DDB1 for enhanced stability, is expressed and purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Ligand: this compound is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. A minimal amount of a co-solvent like DMSO may be used if necessary, ensuring the same final concentration is present in the protein solution to negate dilution effects.
2. ITC Instrument Setup:
-
The ITC instrument is thoroughly cleaned and equilibrated to the desired experimental temperature (typically 25°C).
-
The reference cell is filled with the ITC buffer.
-
The sample cell is loaded with the CRBN-DDB1 protein solution (e.g., 10-50 µM).
-
The titration syringe is loaded with the ligand solution (e.g., 100-500 µM).
3. Titration Experiment:
-
A series of small, precise injections of the ligand solution into the sample cell are performed.
-
The heat change upon each injection is measured.
-
A control experiment titrating the ligand into buffer alone is performed to measure the heat of dilution.
4. Data Analysis:
-
The raw data is corrected for the heat of dilution.
-
The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from Cereblon by a test compound.
1. Reagents:
-
GST-tagged human Cereblon protein.
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
A fluorescently labeled Cereblon ligand (tracer), such as Thalidomide-Red (labeled with an acceptor fluorophore, e.g., XL665).
-
Assay buffer.
-
Test compound (this compound).
2. Assay Protocol (384-well plate format):
-
Dispense a serial dilution of the test compound into the assay plate.
-
Add the GST-tagged Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the Thalidomide-Red tracer.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
3. Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay
This competitive assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled Cereblon ligand (tracer) upon binding to the larger Cereblon protein.
1. Reagents:
-
Purified recombinant Cereblon protein.
-
A fluorescently labeled Cereblon ligand (e.g., Cy5-labeled Thalidomide).
-
Assay buffer.
-
Test compound (this compound).
2. Assay Protocol (96- or 384-well black plate):
-
Add a serial dilution of the test compound to the wells.
-
Add the Cereblon protein to each well.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate at room temperature for a defined period (e.g., 1.5 hours) with gentle shaking.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
3. Data Analysis:
-
The change in fluorescence polarization is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response model.
Mandatory Visualizations
Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of neosubstrates.
Experimental Workflow
Caption: A typical workflow for determining binding affinity using Isothermal Titration Calorimetry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pomalidomide 4'-alkylC8-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the development of novel PROTACs.[2] This document provides detailed application notes and experimental protocols for the use of Pomalidomide 4'-alkylC8-acid, a key building block for the synthesis of Pomalidomide-based PROTACs.
This compound incorporates the CRBN-binding pomalidomide moiety and a C8 alkyl linker with a terminal carboxylic acid. This functional group allows for straightforward conjugation to a POI ligand, typically via an amide bond formation. The choice of an alkyl linker is common in PROTAC design, and its length is a critical parameter influencing the formation and stability of the ternary complex (POI-PROTAC-CRBN), which ultimately dictates the efficiency of protein degradation.[2][3]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[4] The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase.[5] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of PROTACs is primarily determined by their ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several Pomalidomide-based PROTACs against various protein targets, highlighting the impact of linker composition and length.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| P13I | PEG | ~13 | ~10 | >90 | Ramos |
| Degrader X | Alkyl | 12 | 25 | ~95 | TMD8 |
| Degrader Y | PEG | 15 | 8 | >95 | TMD8 |
Data synthesized from published literature.
Table 2: Pomalidomide-Based PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Alkyl | 14 | <1 | >90 | Burkitt's Lymphoma |
| dBET1 | PEG | 13 | 4.3 | >90 | MV4-11 |
| PROTAC 1 | Alkyl | 10 | 15 | 95 | HEK293 |
Data synthesized from published literature.
Table 3: Pomalidomide-Based PROTACs Targeting Other Kinases
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 16 | EGFR | Alkyl | N/A (IC50 = 0.10 µM) | 96 | A549 |
| ZQ-23 | HDAC8 | Alkyl/Aromatic | 147 | 93 | Not Specified |
| CP-10 | CDK6 | Alkyl/Aromatic | ~10 | 89 | U251 |
Data synthesized from published literature.[6][7][8]
Table 4: Binding Affinities of Pomalidomide and Derivatives to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | 296.9 nM | TR-FRET, FP |
| Thalidomide | ~250 nM | 404.6 nM | TR-FRET, FP |
Data synthesized from published literature.[9][10]
Experimental Protocols
The following section provides detailed protocols for the synthesis of a Pomalidomide-based PROTAC using this compound, and for the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide
-
8-aminocaprylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add 8-aminocaprylic acid (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Amide Coupling of this compound to a POI Ligand
This protocol outlines the conjugation of this compound to a POI ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
Amine-terminated POI ligand
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine-terminated POI ligand (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the procedure for quantifying the degradation of a target protein in cultured cells following treatment with a Pomalidomide-based PROTAC.[4][11]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to characterize the formation of the POI-PROTAC-CRBN ternary complex.[1][12]
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Terbium-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
Pomalidomide-based PROTAC
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare a mixture of the His-tagged POI and GST-tagged CRBN/DDB1 complex in assay buffer.
-
Prepare a mixture of the Terbium-conjugated anti-His antibody and Fluorescein-conjugated anti-GST antibody in assay buffer.
-
-
Assay Protocol:
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add the POI and CRBN/DDB1 mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the antibody mixture to the wells.
-
Incubate at room temperature for another specified time (e.g., 60 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation and its subsequent disruption at high PROTAC concentrations due to the "hook effect".
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of Pomalidomide-based PROTACs. The protocols provided herein offer a comprehensive guide for the synthesis, conjugation, and evaluation of these novel protein degraders. Careful optimization of linker length and composition, along with rigorous biological characterization, is essential for the development of potent and selective PROTAC therapeutics.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: Pomalidomide 4'-alkylC8-acid for PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] Pomalidomide, an immunomodulatory drug, is a widely used E3 ligase ligand that binds to Cereblon (CRBN).[4][5] This binding is harnessed in PROTAC technology to bring a target protein into proximity with the CRBN E3 ligase complex, leading to the target's ubiquitination and subsequent degradation.[2][4]
Pomalidomide 4'-alkylC8-acid is a functionalized building block designed to streamline PROTAC development. It incorporates the CRBN-recruiting pomalidomide moiety pre-functionalized with an eight-carbon alkyl linker terminating in a carboxylic acid.[6] This provides a convenient handle for conjugation to a POI ligand, typically via amide bond formation, thus accelerating the synthesis of PROTAC libraries for screening and optimization.[7]
PROTAC Mechanism of Action
The pomalidomide-based PROTAC initiates its action by simultaneously binding to the target POI and the CRBN E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[2] The PROTAC molecule is not degraded in this catalytic process and can induce the degradation of multiple POI copies.[2]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2305936-70-1 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Pomalidomide 4'-alkylC8-acid for Targeted Protein Degradation in Cancer Research
Introduction
Pomalidomide 4'-alkylC8-acid is a functionalized chemical tool indispensable for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules for targeted protein degradation.[1][2] It is not intended for direct therapeutic use but serves as a key building block for synthesizing custom PROTACs in a research setting. This molecule incorporates two essential components for PROTAC design: a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from the immunomodulatory drug pomalidomide, and a C8 alkyl linker terminating in a carboxylic acid group.[1][3] This terminal acid provides a convenient chemical handle for conjugation to a ligand that targets a specific protein of interest (POI), enabling researchers to create novel degraders for proteins implicated in cancer.
The primary application of this compound is in the construction of PROTACs to selectively eliminate disease-causing proteins from cancer cells.[4] Unlike traditional small-molecule inhibitors that only block a protein's function, PROTACs physically remove the target protein by hijacking the cell's natural ubiquitin-proteasome system.[5] This approach is particularly promising for targeting proteins previously considered "undruggable." The pomalidomide moiety binds to CRBN, a component of the CRL4-CRBN E3 ligase complex, while the other end of the PROTAC binds to the cancer-related POI.[6][] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][8]
Data Presentation
Technical Data of Pomalidomide-Linker Conjugates
The following table summarizes the technical specifications for this compound and related building blocks with varying linker lengths. These molecules are designed for use in "onward chemistry" to synthesize PROTACs.[1][9][10][11][12][13]
| Product Name | Molecular Weight ( g/mol ) | Formula | Purity | CAS Number |
| Pomalidomide 4'-alkylC3-acid | 359.34 | C₁₇H₁₇N₃O₆ | ≥95% | 2225940-47-4 |
| Pomalidomide 4'-alkylC4-acid | 373.37 | C₁₈H₁₉N₃O₆ | ≥95% | 2225940-48-5 |
| Pomalidomide 4'-alkylC5-acid | 387.39 | C₁₉H₂₁N₃O₆ | ≥95% | 2225940-49-6 |
| Pomalidomide 4'-alkylC6-acid | 401.42 | C₂₀H₂₃N₃O₆ | ≥95% | 2225940-50-9 |
| Pomalidomide 4'-alkylC7-acid | 415.45 | C₂₁H₂₅N₃O₆ | ≥95% | 2225940-51-0 |
| This compound | 429.47 | C₂₂H₂₇N₃O₆ | ≥95% | 2305936-70-1 |
Representative Efficacy Data of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to degrade the target protein (measured as DC₅₀ and Dₘₐₓ) and its subsequent effect on cancer cell viability (measured as IC₅₀ or EC₅₀). The table below shows representative data for BETd-260, a pomalidomide-based PROTAC targeting BET proteins in osteosarcoma (OS) cell lines, to illustrate typical quantitative outcomes.[11]
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀ (nM) |
| MNNG/HOS | BET proteins | Not Reported | Not Reported | 1.8 |
| Saos-2 | BET proteins | Not Reported | Not Reported | 1.1 |
| MG-63 | BET proteins | Not Reported | Not Reported | 10.8 |
| SJSA-1 | BET proteins | Not Reported | Not Reported | 6.5 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating an amine-containing ligand for a protein of interest (POI-NH₂) to this compound.
Materials:
-
This compound
-
Amine-containing POI ligand (POI-NH₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase preparatory HPLC system
-
Lyophilizer
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the POI-NH₂ (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the POI-NH₂ solution to the activated this compound mixture.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
Upon completion, dilute the reaction mixture with DMSO/water and purify by reverse-phase preparatory HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the newly synthesized PROTAC.[1][8]
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[14]
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[8] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.[1]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[8] Re-probe the membrane with the loading control antibody. Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control after normalizing to the loading control.
Protocol 3: Cell Viability (CCK-8) Assay
This protocol assesses the effect of PROTAC-mediated protein degradation on cancer cell proliferation and viability.[11][12]
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
Cell culture medium
-
96-well culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the designated wells in triplicate. Include wells with vehicle control (DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours, until the color in the control wells changes to orange.[11]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.
Visualizations
Caption: Structure of a PROTAC from this compound.
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Pomalidomide 4'-alkylC8-acid-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][] Pomalidomide 4'-alkylC8-acid is a functionalized derivative designed for the straightforward synthesis of PROTACs; it incorporates the CRBN-binding moiety and a linker with a terminal carboxylic acid for conjugation to a ligand that binds to a specific POI.
These application notes provide a comprehensive guide to utilizing Western blotting for the characterization of protein degradation induced by PROTACs synthesized from this compound. Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of a target protein.[2] By measuring the decrease in the target protein's band intensity relative to a loading control, researchers can determine the efficacy, potency (DC50 - concentration for 50% degradation), and kinetics of their PROTAC.[2][4]
Signaling Pathway of Pomalidomide-based PROTAC Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[1] This proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of protein degradation induced by a Pomalidomide-based PROTAC.
Experimental Protocols
This section details the methodology for assessing the degradation of a target protein using a PROTAC synthesized from this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a human cell line expressing the target protein, such as MM.1S multiple myeloma cells for IKZF1/3 degradation) in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.[6] Allow the cells to adhere and recover overnight.
-
PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dose-Response Experiment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO) at the same concentration as the highest PROTAC concentration.[2]
-
Time-Course Experiment: Treat the cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 value determined from the dose-response experiment) and harvest the cells at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Incubation: Incubate the treated cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[2]
-
Incubation: Incubate the plates on ice for 15-30 minutes with occasional agitation to ensure complete lysis.[2]
-
Collection and Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[2] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]
-
Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.[2]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or vinculin).[6][7]
Data Analysis
-
Quantification: Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).[2]
-
Normalization: Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.[2]
-
Calculation: Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Data Plotting: For dose-response experiments, plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.[1] For time-course experiments, plot the percentage of remaining protein against time.
Experimental Workflow Diagram
Caption: A generalized workflow for Western blot analysis of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following tables present illustrative data for a hypothetical PROTAC derived from this compound targeting a protein of interest (POI). These tables are provided as a template for data presentation.
Table 1: Dose-Response of POI Degradation by a this compound-based PROTAC
| PROTAC Concentration (nM) | Mean POI Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.4 | 4.1 |
| 10 | 52.1 | 3.8 |
| 50 | 23.7 | 2.5 |
| 100 | 15.2 | 1.9 |
| 500 | 12.8 | 1.5 |
| 1000 | 13.5 | 2.1 |
Cells were treated with the indicated concentrations of the PROTAC for 24 hours.
Table 2: Time-Course of POI Degradation by a this compound-based PROTAC
| Time (hours) | Mean POI Level (% of Vehicle) | Standard Deviation |
| 0 | 100 | 6.1 |
| 2 | 91.3 | 5.5 |
| 4 | 74.8 | 4.9 |
| 8 | 45.6 | 3.7 |
| 12 | 28.9 | 3.1 |
| 24 | 15.5 | 2.4 |
Cells were treated with 100 nM of the PROTAC for the indicated durations.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that co-opt the CRBN E3 ligase for targeted protein degradation. The Western blot protocol detailed here provides a robust framework for assessing the efficacy and characterizing the degradation profiles of novel PROTACs. Careful execution of these experiments and rigorous data analysis will enable researchers to effectively advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide 4'-alkylC8-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pomalidomide 4'-alkylC8-acid as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. Pomalidomide, a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), and its incorporation into PROTACs enables the recruitment of this ligase to a protein of interest for targeted degradation.[1]
This compound is a functionalized CRBN ligand that incorporates an 8-carbon alkyl linker with a terminal carboxylic acid. This structure provides a versatile handle for conjugation to a ligand that binds to a specific protein target, facilitating the creation of a heterobifunctional PROTAC molecule.[2][3]
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the poly-ubiquitination of the POI by the E3 ligase machinery. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. The PROTAC molecule itself is not degraded and can subsequently induce the degradation of multiple copies of the target protein.
Data Presentation: Illustrative Degradation Efficiency
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Hypothetical PROTAC-X | HeLa | 25 | >90 |
| BRD4 | Hypothetical PROTAC-X | HEK293T | 35 | >85 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its protein degradation activity.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol describes the amide coupling of this compound to a hypothetical amine-containing ligand for a target protein.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1 equivalent) and the amine-functionalized target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Add PyBOP (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a Pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols for Click Chemistry with Pomalidomide-Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pomalidomide-acid linkers in click chemistry for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the synthesis and conjugation of these linkers are provided, along with data presentation and visualizations to facilitate experimental design and execution.
Introduction
Pomalidomide, an immunomodulatory imide drug (IMiD), has emerged as a critical E3 ligase ligand in the design of PROTACs.[1][2] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby hijacking the cell's natural protein disposal system to degrade specific proteins of interest (POIs).[3][4] This is achieved by linking pomalidomide to a ligand for a POI via a chemical linker, creating a heterobifunctional molecule. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for this conjugation.[1][3] Pomalidomide-acid linkers, which can be readily converted to active esters or coupled directly, or pomalidomide-azide linkers that directly participate in click reactions, are versatile reagents in this process.
Signaling Pathway: Pomalidomide-Mediated Protein Degradation
Pomalidomide acts by recruiting the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates. In the context of a PROTAC, the pomalidomide moiety brings the targeted protein of interest into proximity with the E3 ligase complex, leading to its ubiquitination and degradation.
Caption: Pomalidomide-PROTAC mediated protein degradation pathway.
Available Pomalidomide Linkers for Click Chemistry
A variety of pomalidomide derivatives with linkers suitable for click chemistry are commercially available or can be synthesized. These linkers often terminate in an azide group for direct use in CuAAC reactions, or a carboxylic acid which can be further functionalized.
Table 1: Pomalidomide Linker Derivatives
| Compound Name | Linker Type | Functional Group | Molecular Formula | Molecular Weight ( g/mol ) |
| Pomalidomide-C5-azide | C5 alkyl chain | Azide | C₁₈H₂₀N₆O₄ | 384.39 |
| Pomalidomide-PEG2-acetic acid | PEG2 | Carboxylic Acid | C₂₁H₂₃N₃O₈ | 419.39 |
| Pomalidomide-PEG3-acetic acid | PEG3 | Carboxylic Acid | C₂₃H₂₇N₃O₉ | 463.44 |
| Pomalidomide-PEG4-acetic acid | PEG4 | Carboxylic Acid | C₂₅H₃₁N₃O₁₀ | 507.50 |
| Pomalidomide-PEG3-azide | PEG3 | Azide | - | - |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a pomalidomide-azide linker to an alkyne-functionalized molecule of interest.
Materials:
-
Pomalidomide-C5-azide (or other pomalidomide-azide derivative)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended)
-
Solvent: Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water[1][3]
-
Deionized water
Stock Solutions:
-
Pomalidomide-azide Solution: 10 mM in anhydrous DMSO.
-
Alkyne Solution: 10 mM of your alkyne-containing molecule in anhydrous DMSO.
-
CuSO₄ Solution: 100 mM in deionized water.
-
Sodium Ascorbate Solution: 1 M in deionized water (prepare fresh).[3]
-
THPTA Solution (Optional): 100 mM in deionized water.
Procedure:
-
In a clean reaction vial, add the pomalidomide-azide solution (1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[3]
-
Add the solvent to achieve a final reactant concentration of 1-10 mM.
-
If using, add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add copper(II) sulfate solution (0.1 equivalents).[1]
-
Add freshly prepared sodium ascorbate solution (0.2 equivalents) to reduce Cu(II) to Cu(I).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by silica gel column chromatography or preparative HPLC.
Caption: Experimental workflow for CuAAC click chemistry.
Protocol 2: Synthesis of Pomalidomide-Linker Conjugates via SNAr
This protocol describes a general method for synthesizing pomalidomide-linker conjugates by reacting 4-fluorothalidomide with an amine-containing linker. This is a common route to generate precursors for click chemistry handles.
Materials:
-
4-Fluorothalidomide
-
Amine-containing linker (e.g., a diamine or an amino acid ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 equivalent) in DMSO to a concentration of 0.2 M.[7]
-
Add the amine-containing linker (1.1 equivalents).[7]
-
Add DIPEA (3.0 equivalents).[7]
-
Heat the reaction mixture to 90 °C and stir. Note that for some secondary amines, room temperature may provide better yields.[7]
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be worked up by extraction and purified by silica gel column chromatography.
Table 2: Reported Yields for SNAr Synthesis of Pomalidomide-Linker Conjugates
| Amine Nucleophile | Product Yield (%) |
| Glycine t-butyl ester | 53 |
| Glycine | 13 |
| Various secondary amines | Generally higher yields than primary amines |
| Azetidine-containing diamine (one-pot with JQ1) | 62 |
| Azide-alkyne click reaction (telescoped SNAr) | 67 |
Data is illustrative and compiled from a study by Brownsey et al.[2][7]
Data Interpretation and Troubleshooting
Reaction Monitoring: LC-MS is the preferred method to monitor the progress of both the SNAr and click chemistry reactions. The disappearance of starting materials and the appearance of the product with the expected mass-to-charge ratio indicate a successful reaction.
Purification: Silica gel column chromatography is a standard method for purifying the reaction products.[8] For higher purity, preparative HPLC can be employed.[8]
Troubleshooting Common Issues:
-
Low Yield in SNAr: The nucleophilicity of the amine is crucial. Secondary amines generally give higher yields than primary amines.[7] The choice of solvent is also important; DMSO is often preferred over DMF to avoid side reactions.[9]
-
Incomplete Click Reaction: Ensure the freshness of the sodium ascorbate solution as it is prone to oxidation.[3] The use of a copper-coordinating ligand like THPTA can improve reaction efficiency.
-
Side Products: In the SNAr reaction, a potential side product can arise from the amine attacking the glutarimide ring.[8] Optimizing the reaction temperature and solvent can help minimize this.
Conclusion
Pomalidomide-acid and pomalidomide-azide linkers are powerful tools in the development of targeted protein degraders and other chemical biology probes. The use of click chemistry provides a highly efficient and modular approach for their conjugation to various molecules of interest. The protocols and data presented here offer a solid foundation for researchers to design and execute their experiments in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Workflow for Pomalidomide 4'-alkylC8-acid PROTAC Evaluation
Introduction
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1][4] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5][6]
Pomalidomide is a well-established immunomodulatory drug that functions as a molecular glue, binding to the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[][8] This action is harnessed in PROTAC design, where pomalidomide acts as the E3 ligase recruiting ligand.[6][9] The "4'-alkylC8-acid" designation refers to the specific linker chemistry used to connect the pomalidomide moiety to the POI ligand.
This application note provides a comprehensive experimental workflow for the evaluation of Pomalidomide 4'-alkylC8-acid PROTACs, outlining key assays from initial biochemical characterization to cellular functional outcomes. The protocols and data presentation formats are designed for researchers, scientists, and drug development professionals.
PROTAC Mechanism of Action
The fundamental mechanism of a pomalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ligase to induce degradation of a specific POI. The PROTAC acts as a catalytic bridge, and after the POI is degraded, the PROTAC can be released to engage another target protein molecule.[2][4]
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Experimental Evaluation Workflow
A systematic evaluation of a novel PROTAC involves a tiered approach, beginning with confirmation of the fundamental mechanism (ternary complex formation) and progressing to cellular protein degradation and functional consequences.
Caption: A logical workflow for evaluating PROTAC candidates.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is characterized by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation percentage). Its effect on cell health is measured by the IC₅₀ (half-maximal inhibitory concentration). These values should be determined across relevant cell lines.
Table 1: Representative Degradation and Viability Data
| PROTAC ID | Target Protein | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|---|
| ZQ-23 (Example) | HDAC8 | A549 | Western Blot | 147 | 93 | >10,000 | [10] |
| Poma-PROTAC-X | [Target] | [Cell Line 1] | Western Blot | Value | Value | Value | Current Study |
| Poma-PROTAC-X | [Target] | [Cell Line 2] | HiBiT Assay | Value | Value | Value | Current Study |
Experimental Protocols
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To qualitatively confirm that the PROTAC induces the formation of a ternary complex between the target protein and CRBN.[11]
Materials:
-
Cells expressing the target protein of interest.
-
Pomalidomide PROTAC and DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target.[12]
-
IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein or CRBN.
-
Protein A/G magnetic beads.
-
Antibodies for Western blot detection of the POI and CRBN.
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the PROTAC (e.g., 1 µM) or DMSO for 2-4 hours. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to stabilize the complex.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-POI) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing for both the immunoprecipitated protein (e.g., POI) and the co-immunoprecipitated partner (e.g., CRBN). An increased CRBN signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the dose- and time-dependent degradation of the target protein.[14]
Materials:
-
Cells expressing the target protein.
-
Serial dilutions of the Pomalidomide PROTAC.
-
Lysis Buffer (e.g., RIPA).
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates. After overnight adherence, treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for a fixed time (e.g., 16-24 hours).[12][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.[13]
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to normalize for protein loading.
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[12]
-
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of the PROTAC on cells, which is a key functional outcome of degrading a target essential for cell survival or proliferation.[13][15]
Materials:
-
Cancer cell line of interest.
-
Serial dilutions of the Pomalidomide PROTAC.
-
96-well plates.
-
MTT reagent and solubilization solution, OR CellTiter-Glo® reagent.
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).[13]
-
Assay Procedure (MTT):
-
Assay Procedure (CellTiter-Glo®):
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle (DMSO) control.
-
Plot cell viability against the log of the PROTAC concentration and perform a non-linear regression to determine the IC₅₀ value.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cell Permeability of Pomalidomide PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers address the common challenge of poor cell permeability in pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my pomalidomide PROTACs exhibit poor cell permeability?
Pomalidomide PROTACs often have poor cellular permeability due to their inherent physicochemical properties. These molecules are large, often with molecular weights (MW) exceeding 800 Da, and possess a high polar surface area (PSA) with multiple hydrogen bond donors and acceptors.[1][2] These characteristics place them outside the typical "Rule of Five" (Ro5) space, which predicts good oral bioavailability and membrane permeability for small molecule drugs.[2][3] Consequently, their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane is significantly hindered.[4]
Q2: What are the most critical physicochemical properties that I should optimize to improve cell permeability?
The key properties to consider are molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds (NRotB).[3][5] While PROTACs inherently have high MW and NRotB, achieving a balance between lipophilicity and solubility is crucial. Additionally, recent studies suggest that a PROTAC's ability to adopt folded, "chameleonic" conformations that shield polar groups in nonpolar environments can significantly enhance permeability.[6][7]
Q3: How can I experimentally measure the cell permeability of my PROTACs?
Several methods are available to assess PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a rapid and cost-effective way to evaluate passive permeability.[1][8][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier. It can provide insights into both passive diffusion and active transport mechanisms, but assay conditions may need to be optimized for PROTACs.[3][9]
-
Cell-Based Target Engagement/Degradation Assays: Comparing the potency of a PROTAC in a biochemical assay (e.g., binding to CRBN) versus a cellular assay (e.g., target degradation) can serve as a surrogate for cell permeability.[3][7] A large drop-off in potency from the biochemical to the cellular context suggests poor permeability.
Q4: What are the primary strategies to rationally design pomalidomide PROTACs with better cell permeability?
Several design strategies can be employed to enhance cellular uptake:
-
Linker Optimization: The linker is a key area for modification. Switching from hydrophilic polyethylene glycol (PEG) linkers to more hydrophobic alkyl chains can improve permeability.[7][10] Introducing rigid elements like piperazine or cycloalkane rings can pre-organize the PROTAC into a more membrane-permeable conformation.[1][10]
-
Prodrug Strategies: Masking polar functional groups (e.g., carboxylic acids) with lipophilic, cleavable moieties like esters can significantly improve cell entry.[6][9][11] These masking groups are then removed by intracellular enzymes to release the active PROTAC.
-
Conformational Rigidity and Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds allows them to adopt folded conformations. This reduces the exposed polar surface area, effectively making the molecule more lipophilic and better able to traverse the cell membrane.[7][9]
-
Targeted Delivery: Conjugating the PROTAC to a ligand that binds to a specific cell surface receptor (e.g., folate receptor) can facilitate receptor-mediated endocytosis, bypassing the need for passive diffusion.[9][11]
Q5: I observe target engagement in my cellular assays, but no subsequent protein degradation. Is this a permeability issue?
Not necessarily. If you can confirm that your PROTAC is binding to its target and the E3 ligase inside the cell (e.g., using a cellular thermal shift assay or NanoBRET), it indicates that the PROTAC has sufficient permeability to enter the cell.[12] The lack of degradation in this scenario points to a different problem, such as the formation of a non-productive ternary complex where the geometry is incorrect for ubiquitination to occur.[12] This would necessitate a redesign of the linker to alter the orientation of the bound proteins.
Troubleshooting Guide
When encountering a lack of activity with your pomalidomide PROTAC, it is essential to systematically troubleshoot the potential causes.
| Problem | Potential Permeability-Related Cause | Suggested Solutions & Experiments | Potential Non-Permeability Cause | Suggested Solutions & Experiments |
| No or Weak Target Degradation | The PROTAC has poor cell permeability and cannot reach its intracellular target in sufficient concentrations. | 1. Assess Permeability: Run a PAMPA to quantify passive diffusion.[8] 2. Modify Linker: Synthesize analogs with more lipophilic (e.g., alkyl) or rigid linkers.[10] 3. Prodrug Approach: Mask polar groups with ester functionalities to increase lipophilicity.[11] 4. Confirm Target Engagement: Use a cellular target engagement assay (e.g., CETSA, NanoBRET) to confirm the PROTAC is reaching its target in cells.[12] | 1. Non-Productive Ternary Complex: The PROTAC binds the target and CRBN, but the resulting complex geometry prevents ubiquitination.[12] 2. PROTAC Instability: The compound is degrading in the cell culture medium.[12] 3. Low E3 Ligase Expression: The cell line does not express sufficient levels of CRBN.[12] 4. "Hook Effect": The PROTAC concentration is too high, favoring binary complexes over the productive ternary complex.[10] | 1. Assess Ternary Complex Formation: Use biophysical assays (e.g., SPR) or in-cell assays (e.g., NanoBRET) to measure ternary complex formation and cooperativity.[10] 2. Redesign Linker: Systematically vary linker length and composition to change the ternary complex geometry.[12] 3. Assess Stability: Incubate the PROTAC in media over time and measure its concentration via LC-MS. 4. Confirm CRBN Expression: Check CRBN protein levels in your cell line via Western Blot. 5. Perform Dose-Response: Test a wide range of PROTAC concentrations to identify a potential hook effect.[13] |
Data Presentation
Table 1: Physicochemical Properties and Permeability of Representative BRD4-Degrading PROTACs
This table summarizes data for three closely related pomalidomide-based PROTACs targeting BRD4, illustrating how subtle changes in linker chemistry can dramatically affect physicochemical properties and cell permeability. A lower Cell/Biochem Ratio indicates better permeability.
| PROTAC | Linker Composition | MW ( g/mol ) | cLogP | TPSA (Ų) | NRotB | PAMPA (Pe x 10⁻⁶ cm/s) | CRBN Binding (Cell/Biochem Ratio) | Permeability Classification |
| PROTAC 1 | PEG-like | 933.1 | 3.5 | 200.2 | 23 | 1.0 | 2.5 | High |
| PROTAC 2 | Alkyl-like | 847.0 | 4.1 | 188.0 | 19 | - | 13 | Intermediate |
| PROTAC 3 | Alkyl-like | 847.0 | 4.2 | 188.0 | 19 | 0.2 | 50 | Low |
| Data adapted from studies on CRBN-based PROTACs. The Cell/Biochem ratio is a surrogate for passive cell permeability.[3] |
Mandatory Visualizations
Caption: General mechanism of action for a pomalidomide PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of PROTACs.
Materials:
-
Multi-well PAMPA plate (e.g., 96-well, with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compounds dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Prepare Acceptor Plate: Add 180 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Be careful not to puncture the filter.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the final desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 180 µL of the PROTAC donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate: Cover the plate sandwich to prevent evaporation and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, which takes into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol outlines the steps to confirm if a PROTAC induces the formation of a ternary complex between the target protein and CRBN inside living cells.
Prerequisites:
-
Cell line engineered to express the target protein fused to NanoLuc® luciferase (donor).
-
Cell line engineered to express CRBN fused to HaloTag® (acceptor).
Procedure:
-
Cell Plating: Seed the engineered cells in a white, 96-well assay plate and incubate to allow for cell attachment.
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the CRBN-HaloTag fusion protein.[10]
-
PROTAC Addition: Add the pomalidomide PROTAC compounds at various concentrations to the wells. Include appropriate controls (vehicle only, no PROTAC).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate. This will be catalyzed by the NanoLuc® on the target protein, producing a bioluminescent signal.[10]
-
Signal Detection: Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates that the target protein and E3 ligase are being brought into close proximity, confirming the formation of the ternary complex.[10] Plot the BRET ratio against PROTAC concentration to determine the potency of complex formation.
Protocol 3: Western Blot for Target Protein Degradation
This is the standard method to quantify the primary outcome of PROTAC efficacy.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with serial dilutions of the pomalidomide PROTAC for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine the extent of degradation. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).[13]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomalidomide 4'-alkylC8-acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing Proteolysis Targeting Chimeras (PROTACs) using Pomalidomide 4'-alkylC8-acid as a Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC?
The linker is a critical component of a PROTAC, connecting the Pomalidomide moiety (which binds to the CRBN E3 ligase) to the "warhead" ligand that binds your protein of interest (POI).[1][2] It is not merely a passive spacer; its length, composition, and rigidity profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-CRBN).[2][3] An optimal linker facilitates the correct proximity and orientation between the E3 ligase and the target protein, which is essential for efficient ubiquitination and subsequent degradation.[3][4]
Q2: I've synthesized my PROTAC using this compound, but I see no degradation. What should I do?
This is a common challenge in PROTAC development. A lack of degradation can stem from several issues related to the linker and ternary complex formation. Follow this troubleshooting workflow:
Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[5] The alkylC8 linker is relatively hydrophobic, which can aid permeability but may also lead to aggregation.
-
Inefficient Ternary Complex Formation: The geometry imposed by the C8 linker may be suboptimal for your specific POI and CRBN. A stable ternary complex is a prerequisite for degradation.[6][7]
-
Non-Productive Ternary Complex: A complex may form, but the orientation of the POI relative to the E3 ligase may not position any surface lysines for ubiquitination.[8]
-
Solution: Conduct an in-cell ubiquitination assay.[8] Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132), then immunoprecipitate the target protein and perform a Western blot for ubiquitin.[8] If no ubiquitination is observed despite complex formation, this points to a geometric problem that requires linker redesign.[8]
-
Q3: My dose-response curve shows a "hook effect." What does this mean?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[9] It is characterized by a bell-shaped dose-response curve and is a strong indicator that your PROTAC is working through the intended mechanism.[3] It occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the productive ternary complex, thus inhibiting degradation.[9]
-
Solution: This is generally not a problem to be "fixed" but rather a property to be characterized. The optimal therapeutic window will be at the "bottom" of the hook. If the effect is very pronounced and occurs at low concentrations, optimizing the linker to improve ternary complex stability and cooperativity can help widen the effective concentration range.[10]
Q4: My PROTAC degrades the target but also shows off-target effects. Can linker optimization help?
Yes. While the primary driver of selectivity is the warhead, the linker can significantly influence the selectivity profile.[8][11] A specific linker length and conformation may preferentially stabilize the ternary complex with the intended target over other proteins that the warhead might weakly bind.[11]
-
Solution: Systematically vary the linker length. A shorter or more rigid linker can impose stricter conformational requirements, potentially destabilizing off-target ternary complexes and enhancing selectivity for your POI.[11]
Quantitative Data: Linker Length vs. Degradation
The optimal linker length is highly dependent on the specific target protein. The following table provides a representative example based on common observations in PROTAC development, illustrating how varying the alkyl chain length from the core this compound structure can impact degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
| PROTAC Analog | Linker Composition | Linker Length (atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| Compound 1 | Alkyl C6 | 13 | 250 | 65 | Linker may be too short, causing steric hindrance. |
| Compound 2 | Alkyl C8 (Baseline) | 15 | 50 | 92 | Good balance of proximity and flexibility. |
| Compound 3 | Alkyl C10 | 17 | 35 | 95 | Optimal: Favorable geometry for the ternary complex. |
| Compound 4 | Alkyl C12 | 19 | 120 | 80 | Linker may be too flexible or long for a stable complex. |
| Compound 5 | PEG3 | 16 | 45 | 94 | Similar length to C10 but improved solubility. |
Data is illustrative and synthesized from published principles to demonstrate the concept of linker optimization.[3][4][11]
Detailed Experimental Protocols
Protocol 1: Target Protein Degradation Assay by Western Blot
This protocol is used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of a PROTAC.[12]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[12]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescence substrate and capture the signal using an imaging system.[12] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ.[12]
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay measures PROTAC-induced proximity between the target protein and CRBN in live cells.[6]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-POI fusion (donor)
-
Plasmid encoding HaloTag®-CRBN fusion (acceptor)
-
Transfection reagent
-
PROTAC compound and vehicle control
-
MG132 proteasome inhibitor (to prevent degradation of the complex)
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
White, opaque 96-well assay plates
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids and seed them into a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat cells with MG132 to prevent target degradation. Then, add serial dilutions of the PROTAC compound to the wells.
-
Substrate Addition: Add the HaloTag® 618 Ligand (acceptor) and incubate. Following incubation, add the Nano-Glo® Live Cell Reagent (donor).
-
Measurement: Immediately measure luminescence at two wavelengths: donor emission (~460 nm) and acceptor emission (~618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive BRET signal that increases with PROTAC concentration indicates ternary complex formation. Plotting the BRET ratio against PROTAC concentration will typically yield a bell-shaped curve.[6]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [ch.promega.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low degradation efficiency with pomalidomide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] They consist of a ligand that binds to the target Protein of Interest (POI), another ligand (a pomalidomide derivative) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex (POI-PROTAC-CRBN).[1] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin chain. This chain acts as a signal for the 26S proteasome to recognize and degrade the tagged POI.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]
Q2: I am observing low or no degradation of my target protein. What are the common initial troubleshooting steps?
A2: Low degradation efficiency is a common challenge. A systematic approach to troubleshooting is crucial. Initial steps should include:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and CRBN at sufficient levels.[3] This can be verified by Western blot.
-
Verify PROTAC Integrity: Confirm the stability and purity of your PROTAC compound. Improper storage or degradation in the experimental medium can lead to inactivity.
-
Optimize PROTAC Concentration and Treatment Time: Perform a dose-response experiment with a broad range of concentrations (e.g., nanomolar to low micromolar) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal conditions for degradation.[2][3]
-
Assess Cell Permeability: PROTACs are often large molecules with poor cell permeability.[4] Consider modifying the linker to improve physicochemical properties if permeability is a suspected issue.[5]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range and reveal the characteristic bell-shaped curve if the hook effect is present.[4]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.[4]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over binary complexes.[4]
Q4: How critical is the linker in my pomalidomide PROTAC design?
A4: The linker is a critical determinant of PROTAC efficacy.[5][6] Its length, composition, and attachment points influence the formation and stability of the ternary complex.[5][7] An improperly designed linker can lead to:
-
Steric Hindrance: A linker that is too short may prevent the simultaneous binding of the POI and CRBN.[5][7]
-
Ineffective Proximity: A linker that is too long may not bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[5][7]
-
Poor Physicochemical Properties: The linker's composition affects the PROTAC's solubility and cell permeability.[5][7]
Q5: My pomalidomide PROTAC is causing degradation of unintended proteins. How can I address these off-target effects?
A5: Off-target effects with pomalidomide-based PROTACs can occur, particularly the degradation of zinc-finger (ZF) proteins, which can be recruited by the pomalidomide moiety itself.[8][9] To address this:
-
Confirm Off-Target Degradation: Use global proteomics (e.g., quantitative mass spectrometry) to identify all degraded proteins and confirm with Western blot.[10]
-
Optimize Linker Attachment Point: Modifications at the C5 position of the pomalidomide's phthalimide ring have been shown to reduce off-target ZF protein degradation by creating steric hindrance.[11][12]
-
Modify the Pomalidomide Moiety: Further modifications, such as adding a fluoro group at the C6 position, may further reduce ZF degradation.[11]
-
Optimize the Target-Binding Ligand: Using a more selective "warhead" for your protein of interest can reduce off-target effects.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during pomalidomide PROTAC experiments.
| Problem | Potential Cause | Recommended Action |
| No or Low Target Degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties (e.g., increase hydrophilicity with a PEG linker).[5] |
| Inefficient ternary complex formation. | Perform biophysical assays (e.g., SPR, TR-FRET, NanoBRET) to confirm and quantify ternary complex formation.[13][][15] Synthesize a library of PROTACs with varying linker lengths and compositions to optimize ternary complex geometry.[6][16] | |
| Low expression of CRBN E3 ligase in the cell line. | Verify CRBN expression levels via Western blot or qPCR.[3] Choose a cell line with known high CRBN expression. | |
| Target protein mutation preventing PROTAC binding. | Sequence the target protein gene in your cell line to check for mutations in the PROTAC binding site.[17] | |
| PROTAC is a substrate for efflux pumps. | Co-incubate cells with your PROTAC and a known efflux pump inhibitor. If degradation is restored, redesign the PROTAC to be less susceptible to efflux.[5] | |
| "Hook Effect" Observed | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration.[4] Use biophysical assays to measure ternary complex formation at different PROTAC concentrations.[4] |
| Off-Target Protein Degradation | Pomalidomide moiety is recruiting and degrading zinc-finger proteins. | Confirm the linker is attached at the C5 position of the pomalidomide phthalimide ring.[11] Perform global proteomics to identify the scope of off-target effects.[10] |
| The target-binding ligand is not selective. | Confirm the selectivity of the target-binding "warhead" using kinase profiling or other relevant assays.[5] If necessary, redesign the warhead to be more selective. | |
| Acquired Resistance to PROTAC | Downregulation or mutation of CRBN. | Sequence the CRBN gene and quantify CRBN protein levels in resistant cells.[17] |
| Increased expression of the target protein. | Quantify target protein expression levels in resistant versus sensitive cells. | |
| Upregulation of compensatory signaling pathways. | Perform pathway analysis (e.g., RNA-seq, phosphoproteomics) to identify upregulated pathways that bypass the need for the target protein.[17] |
Key Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2][18]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[18]
-
Incubate the lysate on ice for 30 minutes.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[2]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[2]
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[2]
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1][3]
-
2. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[19]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC₅₀) and a proteasome inhibitor (e.g., MG132) for a shorter time period (e.g., 2-6 hours).[3]
-
Lyse cells in a denaturing buffer to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.[3]
-
-
Analysis:
-
A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the target protein.[3]
-
3. Ternary Complex Formation Assays (e.g., NanoBRET™)
These assays measure the formation of the POI-PROTAC-CRBN ternary complex in live cells.[15][20]
-
Cell Line Preparation:
-
Use a cell line where the target protein is endogenously tagged with HiBiT (using CRISPR/Cas9) and stably expressing LgBiT.[20]
-
Express a HaloTag® fusion of CRBN.
-
-
Assay Procedure:
-
Label the HaloTag®-CRBN with a fluorescent ligand to serve as the energy acceptor. The HiBiT-tagged target protein with LgBiT will serve as the bioluminescent energy donor.[15]
-
Treat the cells with varying concentrations of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
-
Data Analysis:
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[15]
-
Plot the NanoBRET™ ratio against the PROTAC concentration.
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The "hook effect" in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [promega.com]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. bmglabtech.com [bmglabtech.com]
Technical Support Center: Pomalidomide 4'-alkylC8-acid in Ternary Complex Formation
Welcome to the technical support center for researchers utilizing Pomalidomide 4'-alkylC8-acid to improve ternary complex formation in Proteolysis Targeting Chimera (PROTAC) development. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC research?
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It comprises the Pomalidomide core, which binds to CRBN, attached to an 8-carbon alkyl linker with a terminal carboxylic acid. This terminal acid group allows for straightforward chemical conjugation to a ligand that targets a specific protein of interest (POI), creating a heterobifunctional PROTAC. The resulting PROTAC molecule is designed to recruit the POI to the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of the POI.[][2]
Q2: What is the mechanism of action for Pomalidomide-based PROTACs?
Pomalidomide and its derivatives function as "molecular glues".[3] When incorporated into a PROTAC, the pomalidomide moiety binds to a hydrophobic pocket within CRBN.[3] This binding event alters the surface of CRBN, creating a new interface for the recruitment of a target protein, brought into proximity by the other end of the PROTAC.[2][3] This formation of a stable ternary complex is a critical step, enabling the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[2][4]
Q3: Why is the linker length, such as the C8 chain in this compound, important?
The linker connecting the CRBN ligand and the target protein ligand plays a crucial role in the stability and geometry of the ternary complex.[5][6] An optimal linker length and composition are essential to effectively bridge the two proteins and facilitate productive protein-protein interactions, which can enhance the cooperativity and efficiency of degradation.[5][6] The C8 alkyl chain provides a specific length and flexibility that may be optimal for certain target proteins. Researchers may need to screen linkers of different lengths (e.g., C3, C4, C5, C7) to find the most effective one for their specific target.[7][8]
Troubleshooting Guide
Issue 1: No or Low Target Protein Degradation Observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | Optimize PROTAC Concentration: Perform a dose-response experiment across a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and avoid the "hook effect".[5] |
| Assess Linker Length: If the C8 linker is not effective, consider synthesizing and testing PROTAC analogues with different linker lengths (e.g., C3, C5) and compositions to improve ternary complex stability.[5][6] | |
| Low Expression of Target Protein or CRBN | Verify Protein Levels: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model. Consider using a positive control cell line with known high expression.[5] |
| Poor Cell Permeability or PROTAC Instability | Confirm Target Engagement: Utilize cellular thermal shift assays (CETSA) or NanoBRET assays to confirm that the PROTAC is engaging the target protein inside the cells.[5] |
| Evaluate Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture medium and cell lysates over the time course of your experiment.[5] |
Issue 2: "Hook Effect" Observed in Dose-Response Curves
Possible Cause & Troubleshooting Steps
The "hook effect" manifests as reduced protein degradation at high PROTAC concentrations.[5] This occurs because high concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex.[4][5]
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | Refine Concentration Range: Perform a detailed dose-response curve with more data points at lower concentrations to precisely determine the optimal concentration that maximizes ternary complex formation and subsequent degradation.[4][5] |
Quantitative Data Summary
The following tables represent typical quantitative data researchers might generate when evaluating a PROTAC synthesized from this compound.
Table 1: In Vitro Antiproliferative Activity This table shows the half-maximal inhibitory concentration (IC50) of a hypothetical PROTAC ("PROTAC-X") in different cell lines.
| Cell Line | Target Expression | PROTAC-X IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | Medium | 250 |
| Cell Line C | Low | >1000 |
Table 2: Ternary Complex Binding Affinity and Cooperativity This table outlines the dissociation constants (KD) for binary and ternary complexes, and the calculated cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[9]
| Interaction | Dissociation Constant (KD) | Cooperativity (α) |
| PROTAC-X <=> Target Protein | 100 nM | N/A |
| PROTAC-X <=> CRBN | 150 nM | N/A |
| PROTAC-X + Target Protein <=> CRBN | 25 nM | 6 |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density. After 24 hours, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[5]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[5]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This method confirms the PROTAC-dependent interaction between the target protein and CRBN within a cellular context.[9]
-
Cell Culture and Lysis: Culture cells and treat with either a vehicle control (DMSO) or the optimal concentration of your PROTAC for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer with protease inhibitors.[9]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody specific for your target protein overnight at 4°C. Add fresh Protein A/G beads to capture the antibody-protein complexes.[9]
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[9]
-
Western Blot Analysis: Perform a Western Blot on the eluted proteins, probing with primary antibodies against both CRBN and the target protein. An enhanced CRBN band in the PROTAC-treated sample compared to the control confirms the formation of the ternary complex.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the binding affinities and kinetics of the binary and ternary complexes in real-time.[9]
-
Binary Interactions: Immobilize purified CRBN protein on a sensor chip. Flow different concentrations of the PROTAC over the surface to determine the binding affinity (KD) for the PROTAC-CRBN interaction. Repeat the experiment by immobilizing the purified target protein and flowing the PROTAC over to determine the KD for the PROTAC-target interaction.[9]
-
Ternary Complex Formation: To measure ternary complex formation, inject a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the CRBN-coated surface.[9]
-
Data Analysis: The resulting sensorgrams are used to calculate the on-rates (ka), off-rates (kd), and the dissociation constant (KD). The cooperativity factor (α) can be calculated by dividing the binary KD by the ternary KD.[9]
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for low target protein degradation.
References
- 2. mdpi.com [mdpi.com]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pomalidomide 4'-alkylC3-acid | CAS 2225940-47-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC8-acid stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pomalidomide 4'-alkylC8-acid in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting
Q1: Is there readily available data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is no specific published data detailing the stability of this compound in cell culture media. This compound is a functionalized cereblon ligand primarily used for PROTAC® research and development, incorporating an E3 ligase ligand with an alkylC8 linker and a terminal acid for conjugation.[1] While data on the parent compound, pomalidomide, exists, the stability of this modified version in aqueous and complex biological media has not been extensively characterized in publicly available literature.
Q2: What is the expected stability of this compound in cell culture media based on the parent compound, pomalidomide?
The stability of this compound in cell culture media can be inferred to some extent from its parent compound, pomalidomide. Pomalidomide is sparingly soluble in aqueous solutions.[2] One study on pomalidomide stability in human plasma found it to be stable for up to 8 hours at room temperature in plasma pre-stabilized with 0.1% HCl, and for a shorter period of 2 hours without pre-stabilization.[3][4] It also showed stability through four freeze-thaw cycles.[3][4]
However, the 4'-alkylC8-acid modification introduces a linker and a carboxylic acid group, which could influence its chemical stability, particularly susceptibility to hydrolysis or enzymatic degradation in media containing serum. Therefore, it is crucial to experimentally determine the stability in your specific cell culture setup.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
To determine the stability, you can perform a time-course experiment where the compound is incubated in your cell culture medium of choice under standard cell culture conditions (e.g., 37°C, 5% CO2). The concentration of the compound remaining at different time points can be quantified using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the potential degradation pathways for this compound in cell culture media?
While specific degradation pathways for this derivative are not documented, potential degradation could occur through:
-
Hydrolysis: The glutarimide ring of the pomalidomide core or the ester linkage (if any) in the linker could be susceptible to hydrolysis, especially at non-neutral pH.
-
Enzymatic Degradation: If using serum-containing media, esterases or other enzymes present in the serum could potentially metabolize the compound.
-
Oxidation: Although less common, oxidative degradation could occur.
Q5: My experimental results are inconsistent. What could be the cause?
Inconsistent results could be due to several factors:
-
Compound Instability: The compound may be degrading over the course of your experiment.
-
Poor Solubility: Pomalidomide has low aqueous solubility, and the derivative may have similar properties.[2][5] Precipitation of the compound would lead to a decrease in the effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of culture vessels and labware, reducing the bioavailable concentration.
-
Pipetting Errors: Inaccurate pipetting of small volumes of a concentrated stock solution can lead to significant variations in the final concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Compound degradation in cell culture medium. | Perform a stability study as outlined in the experimental protocol below. If degradation is confirmed, prepare fresh solutions for each experiment or add the compound at multiple time points. |
| Precipitate formation in media | Poor aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and consistent across all experimental conditions. Visually inspect for precipitation after adding to the media. |
| Low or no biological effect | Incorrect concentration due to degradation, precipitation, or adsorption. | Verify the concentration of your stock solution. Perform a stability and solubility check. Consider using low-adhesion plasticware. |
| High variability between replicates | Inconsistent compound concentration or cell seeding density. | Ensure accurate and consistent pipetting. Mix the compound thoroughly in the media before adding to cells. Ensure uniform cell seeding. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media
-
Preparation of Stock Solution:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2]
-
-
Sample Preparation:
-
Spike the cell culture medium (e.g., DMEM + 10% FBS) with the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Prepare a sufficient volume for all time points.
-
As a control (T=0), immediately take an aliquot of the spiked media and process it as described below.
-
-
Incubation:
-
Incubate the remaining spiked media in a sterile container under standard cell culture conditions (37°C, 5% CO2).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media.
-
-
Sample Processing:
-
For each time point, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (media:solvent).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
Visualizations
Signaling Pathway
Pomalidomide and its derivatives act as molecular glues that bind to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[9] This binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][] The degradation of these transcription factors results in both direct anti-proliferative effects in cancer cells and immunomodulatory effects.[9][][11]
Caption: Pomalidomide derivative mechanism of action.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for stability testing.
References
- 1. This compound | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Mitigating off-target effects of pomalidomide-based PROTACs
This guide provides researchers with troubleshooting strategies and detailed protocols to identify, understand, and mitigate off-target effects associated with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based PROTACs?
A1: The primary off-target effects stem from the pomalidomide moiety itself, which can act as a "molecular glue" to recruit proteins other than the intended target to the Cereblon (CRBN) E3 ligase complex. The most well-characterized off-targets are endogenous C2H2 zinc-finger (ZF) transcription factors, such as IKZF1 (Ikaros), IKZF3 (Aiolos), ZFP91, and SALL4.[1][2] Degradation of these "neosubstrates" can lead to unintended physiological consequences, including immunomodulation and potential teratogenicity.
Q2: How can I minimize these off-target effects during the design phase?
A2: Off-target effects can be minimized through rational design of the PROTAC molecule. Key strategies include:
-
Modification of the Pomalidomide Core: Introducing substitutions on the phthalimide ring of pomalidomide can disrupt the binding interface required for neosubstrate recruitment.[3][4] Modifications at the C5 position have been shown to sterically hinder interactions with ZF proteins, thereby reducing their degradation while maintaining CRBN binding.[3][5][6][7]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex (Target-PROTAC-CRBN) and impact substrate selectivity.[8][9] Systematically altering the linker can identify designs that favor on-target degradation over off-target effects.[8][10]
-
Warhead Selectivity: Using a highly selective "warhead" that binds specifically to your protein of interest (POI) is fundamental to minimizing off-target activity.[9]
Q3: What are essential control experiments for validating my pomalidomide-based PROTAC?
A3: Rigorous controls are critical to ensure observed effects are due to the specific degradation of your target.
-
Inactive Epimer Control: Synthesize a diastereomer of your PROTAC where the glutarimide chiral center is inverted. This epimer should not bind effectively to CRBN and therefore should not induce degradation of the target or off-targets.
-
CRBN Knockout/Knockdown Cells: Demonstrate that the degradation of your POI is dependent on the presence of CRBN.
-
Competitive Displacement: Pre-treat cells with free pomalidomide or a high-affinity CRBN ligand to block the PROTAC's binding site on CRBN. This should rescue the degradation of the target protein.
-
Proteasome Inhibitor Co-treatment: Co-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib). If your PROTAC is working correctly, this should lead to the accumulation of the poly-ubiquitinated target protein, confirming its entry into the ubiquitin-proteasome pathway.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Cellular Phenotype or Toxicity | The phenotype may be caused by the degradation of an off-target protein (e.g., a zinc-finger transcription factor) rather than your POI. | 1. Perform Global Proteomics: Use unbiased mass spectrometry to identify all proteins degraded upon PROTAC treatment.[11][12]2. Validate Hits: Confirm the degradation of top off-target candidates by Western blot.3. Redesign PROTAC: Synthesize a new PROTAC using a C5-modified pomalidomide analogue to reduce ZF protein degradation.[3][5] |
| High Degradation of Known Neosubstrates (IKZF1/IKZF3) | The pomalidomide moiety is effectively recruiting its native neosubstrates. This is an inherent activity of the pomalidomide scaffold. | 1. Assess Necessity: Determine if the degradation of IKZF1/3 is confounding your experimental results. In some contexts (e.g., multiple myeloma), this can be a desired effect.[2]2. Modify CRBN Ligand: Switch to a C5-substituted pomalidomide ligand.[5][6]3. Change E3 Ligase: Consider redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct set of endogenous substrates.[13] |
| No Target Degradation, but Off-Target Effects are Observed | The PROTAC may form a stable ternary complex with CRBN and an off-target protein more effectively than with the intended POI. | 1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET to confirm your PROTAC binds to the POI in cells.[11]2. Optimize Linker: The linker may be suboptimal for forming a productive ternary complex with your POI. Synthesize a library of PROTACs with varying linker lengths and compositions.[8][9]3. Enhance Cooperativity: A key goal is to design a PROTAC that benefits from positive cooperativity, where the formation of the ternary complex is more stable than either of the binary complexes (PROTAC-POI or PROTAC-CRBN).[9] |
| "Hook Effect" Observed for Off-Targets | At high concentrations, the PROTAC forms binary complexes (PROTAC-CRBN or PROTAC-Off-target) instead of the productive ternary complex, leading to reduced degradation. This can also happen with off-targets. | 1. Perform Full Dose-Response: Characterize the degradation profile over a wide concentration range to identify the optimal concentration for on-target degradation while minimizing the hook effect for both on- and off-targets.[5][9] |
Quantitative Data Summary
The following tables summarize data illustrating how modifying the pomalidomide scaffold can enhance selectivity.
Table 1: Comparison of ALK Degraders with C4 vs. C5 Linker Attachment
This table shows that modifying the linker attachment point from the C4 to the C5 position on pomalidomide not only improves on-target potency for ALK but also significantly reduces the off-target degradation of zinc-finger proteins.
| PROTAC | Target | Cell Line | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target ZF Degradation Score* |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
| Data is illustrative and compiled from literature.[14] The off-target score is a qualitative measure based on screening against a panel of ZF domains, where "High" indicates significant degradation and "Low" indicates minimal degradation.[14] |
Table 2: Neosubstrate Degradation Profile of Pomalidomide and a Pomalidomide-Based PROTAC
This table shows the degradation of known CRBN neosubstrates IKZF1 and IKZF3 by pomalidomide itself and a tool PROTAC, TL 12-186, which uses a pomalidomide warhead.
| Compound | Target(s) | Cell Line | IKZF1 Dₘₐₓ (%) | IKZF3 Dₘₐₓ (%) |
| Pomalidomide | Neosubstrates | MM1S | 95.7 | 99.4 |
| TL 12-186 | Kinome/Neosubstrates | MM1S | 88.5 | 98.8 |
| Data is illustrative and compiled from Bio-Techne resources.[15] Dₘₐₓ was determined after a 16-hour treatment. |
Visual Guides & Workflows
Mechanism of On-Target vs. Off-Target Degradation
Caption: On-target vs. off-target degradation pathways for pomalidomide-based PROTACs.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting and mitigating off-target effects.
Key Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Objective: To perform an unbiased, proteome-wide screen to identify all proteins that are significantly downregulated by a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells in biological triplicate with:
-
Vehicle control (e.g., DMSO).
-
Your pomalidomide-based PROTAC at its optimal degradation concentration (e.g., 1x DC₅₀).
-
A negative control (e.g., the inactive epimer of your PROTAC).[11]
-
-
Incubate for a duration sufficient to induce degradation but short enough to minimize secondary effects (e.g., 6-8 hours).[11]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest proteins into peptides overnight using trypsin.[11]
-
-
Peptide Labeling (Optional, for TMT-based quantification):
-
Label the peptide digests from each condition with a different tandem mass tag (TMT) isobaric label according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[11]
-
Acquire data using a data-dependent acquisition (DDA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.[11]
-
Search the data against a human protein database to identify peptides and proteins.
-
Perform statistical analysis on the quantified protein abundances to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Generate volcano plots to visualize significant changes. Downregulated proteins are your potential off-targets.
-
NanoBRET™ Ternary Complex Assay
This protocol outlines a method to measure the formation of a ternary complex between CRBN, a PROTAC, and an off-target protein (e.g., ZFP91) in live cells.[3]
Objective: To confirm that a PROTAC can induce the proximity of CRBN and a specific off-target protein.
Methodology:
-
Cell Line Preparation:
-
Generate a cell line (e.g., U2OS or HEK293T) that stably expresses the off-target protein of interest fused to NanoLuc® (NLuc) luciferase (e.g., ZFP91-NLuc).[3]
-
-
Transient Transfection:
-
Transiently transfect these cells with a plasmid encoding HaloTag® (HT) fused to CRBN (HT-CRBN).[3] Allow 24 hours for expression.
-
-
Assay Setup:
-
Resuspend the transfected cells and add the NanoBRET™ 618 Ligand (the HaloTag® substrate/fluorophore).
-
Dispense the cell suspension into a white 96-well or 384-well assay plate.
-
Add the PROTAC in a dose-response titration to the wells. Include a vehicle-only control.
-
-
Measurement:
-
Incubate the plate for a set time (e.g., 2 hours) at 37°C.
-
Add the Nano-Glo® Substrate to generate the luciferase signal.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NLuc, ~460 nm) and one for the acceptor (HaloTag®-618, >610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and decreases at very high concentrations due to the hook effect.[3]
-
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. explorationpub.com [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. google.com [google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Strategies to Improve Pomalidomide 4'-alkylC8-acid PROTAC Selectivity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the selectivity of Pomalidomide 4'-alkylC8-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in Pomalidomide-based PROTACs?
A1: The primary source of off-target effects stems from the intrinsic activity of the pomalidomide moiety itself. Pomalidomide and other immunomodulatory drugs (IMiDs) function as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates.[1][2] The most common off-targets for pomalidomide-based PROTACs are zinc-finger (ZF) proteins (e.g., ZFP91) and transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This off-target degradation occurs independently of the intended Protein of Interest (POI) and can lead to unintended biological consequences and toxicity.[3][4]
Q2: My PROTAC shows a "hook effect." What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][5] This occurs because an excess of PROTAC molecules leads to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[2][6]
-
Mitigation Strategies:
-
Comprehensive Dose-Response: Perform experiments across a wide range of concentrations to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[1]
-
Use Lower Concentrations: Operate within the optimal concentration window to favor the formation of the productive ternary complex.[1]
-
Kinetic Analysis: Study the kinetics of protein degradation at various concentrations to better understand the dynamics of ternary complex formation and dissociation.[1]
-
Q3: How does the linker attachment point on the pomalidomide phthalimide ring affect selectivity?
A3: The linker attachment point is critical for minimizing off-target effects. Research has shown that modifications at the C5 position of the phthalimide ring can create steric hindrance, which disrupts the interaction with and subsequent degradation of endogenous ZF proteins.[3][4][5] In contrast, attaching the linker at the C4 position often leads to more significant off-target degradation of these ZF proteins.[5] Therefore, designing the linker to extend from the C5 position is a key strategy for improving selectivity.
Q4: My PROTAC has poor cellular permeability. What can I do?
A4: Poor cell permeability is a major hurdle for PROTACs, which are often large molecules with high molecular weight and polar surface area, placing them "beyond the Rule of Five".[6][7]
-
Strategies to Improve Permeability:
-
Linker Optimization: Incorporating rigid heterocyclic scaffolds (e.g., piperazine or piperidine) into the linker can reduce conformational flexibility and may improve permeability.[7][8] Short, lipophilic linkers can also enhance cell uptake.[7]
-
Prodrug Strategies: Masking polar groups with lipophilic moieties that are cleaved intracellularly can improve membrane transit.[7]
-
Molecular Chameleonship: Designing PROTACs that can adopt a less polar, folded conformation in the lipophilic environment of the cell membrane can facilitate passive diffusion. This often involves promoting intramolecular hydrogen bonds.[9]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | 1. Intrinsic Pomalidomide Activity: The pomalidomide warhead is recruiting and degrading ZF proteins.[3] 2. Incorrect Linker Attachment: Linker may be attached at the C4 position of the phthalimide ring.[5] | 1. Confirm Linker Position: Verify that the linker is conjugated at the C5 position of pomalidomide.[5] 2. Introduce Steric Hindrance: Synthesize pomalidomide analogs with modifications of appropriate size at the C5 position to block the binding of ZF proteins.[3][4] 3. Conduct Global Proteomics: Use quantitative mass spectrometry to comprehensively identify all degraded proteins and assess the scope of off-target effects.[10][11] |
| Lack of On-Target Protein Degradation | 1. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target and CRBN together due to a suboptimal linker or low binding affinity.[5] 2. Low CRBN Expression: The cell line used may have insufficient levels of the CRBN E3 ligase.[1] 3. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.[6][7] 4. Suboptimal Incubation Time: Protein degradation is a time-dependent process.[1][12] | 1. Verify Ternary Complex Formation: Use biophysical assays like SPR, NanoBRET, or AlphaLISA to confirm and quantify the formation of the ternary complex.[13][14] 2. Check CRBN Expression: Confirm CRBN protein levels in your cell line via Western blot.[1] 3. Assess Permeability: Evaluate cell permeability using assays like PAMPA or by comparing activity in intact vs. permeabilized cells.[9][15] 4. Perform a Time-Course Experiment: Measure target protein levels at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation time.[1] |
| Degradation of Other Neosubstrates (e.g., GSPT1, IKZF1) | 1. "Molecular Glue" Effect: The pomalidomide moiety is inducing degradation of its known neosubstrates.[1][] 2. Unfavorable Ternary Complex Conformation: The overall PROTAC structure may present neosubstrates to CRBN. | 1. Modify the CRBN Ligand: Introduce substitutions (e.g., methoxy groups) on the phthalimide ring to alter its neosubstrate binding profile.[1][] 2. Leverage a "Degron Blocking" Strategy: Append a group to the CRBN ligand designed to sterically hinder the binding of the neosubstrate's degron motif.[17] 3. Perform Proteomics Profiling: Use unbiased proteomics to identify all degraded proteins and guide the rational redesign of the PROTAC.[18][19] |
Visual Guides
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for optimizing PROTAC selectivity.
Quantitative Data Summary
Table 1: Representative Degradation and Binding Data for PROTACs This table illustrates how modifications can impact degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and binding affinity (Kₑ). Data is compiled for illustrative purposes based on published findings.[12][20][21]
| PROTAC ID | Target | Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Binding Kₑ (µM) |
| PROTAC A | EGFR | C4-Alkyl Linker on Pomalidomide | 250 | 75 | 1.2 |
| PROTAC B | EGFR | C5-Alkyl Linker on Pomalidomide | 43.4 | >90 | 0.87 |
| HDAC8-PROTAC-1 | HDAC8 | Short PEG Linker | 350 | 70 | - |
| HDAC8-PROTAC-2 (ZQ-23) | HDAC8 | Optimized Alkyl Linker | 147 | 93 | - |
| PI3K-PROTAC (GP262) | PI3Kα | VHL-based | 227.4 | 71.3 | 0.867 |
Table 2: Representative Biophysical Data for Ternary Complex Formation Cooperativity (α) is a key measure of the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, which is often correlated with potent degradation.[13]
| Assay | PROTAC | Target | E3 Ligase | Binary Kₑ (PROTAC-E3) | Ternary Kₑ | Cooperativity (α) |
| SPR | dBET6 | BRD4 | CRBN | High nM | Low nM | > 5 |
| AlphaLISA | MZ1 | BRD4 | VHL | ~200 nM | ~25 nM | ~ 8 |
| NanoBRET | ARV-771 | BRD4 | VHL | - | Potent BRET Signal | - |
Key Experimental Protocols
Protocol 1: Global Proteomics for Selectivity Profiling
This protocol provides a general workflow for using Tandem Mass Tag (TMT)-based quantitative mass spectrometry to assess PROTAC selectivity across the entire proteome.[11][18]
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at its optimal degradation concentration, a high concentration (to check for off-targets exaggerated by the hook effect), and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis and Protein Quantification: Harvest and lyse cells in a urea-based buffer. Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin overnight.
-
TMT Labeling: Label the peptide samples from each condition with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled samples and perform high-pH reversed-phase liquid chromatography to fractionate the peptides.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer). Identify and quantify proteins, and determine which proteins show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control.
Protocol 2: Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines how to measure the kinetics and affinity of ternary complex formation.[13]
-
Chip Preparation and Ligase Immobilization: Immobilize a tagged E3 ligase (e.g., His-tagged CRBN complex) onto a sensor chip surface (e.g., Ni-NTA).
-
Binary Interaction Analysis (PROTAC to E3): Flow serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kₑ).
-
Binary Interaction Analysis (PROTAC to Target): If possible, immobilize the target protein and flow the PROTAC over to determine its binary Kₑ.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the target protein mixed with serial dilutions of the PROTAC over the immobilized E3 ligase.
-
Data Fitting and Cooperativity Calculation: Measure the binding response to determine the ternary Kₑ. Calculate the cooperativity factor (α) by dividing the binary Kₑ (PROTAC-Target) by the ternary Kₑ. An α > 1 indicates positive cooperativity.
Protocol 3: Cellular Target Engagement using NanoBRET™
This assay measures PROTAC-induced ternary complex formation in living cells.[14][15]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®. Alternatively, use CRISPR-edited cells with endogenous tagging.
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ ligand to the cells and incubate to label the CRBN fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells in a microplate.
-
Lysis and Signal Detection: Add the NanoBRET™ Nano-Glo® substrate. Measure both the donor (luciferase) and acceptor (fluorescent ligand) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine a cellular EC₅₀ for complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.sg]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 19. sapient.bio [sapient.bio]
- 20. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pomalidomide Conjugate Synthesis
Welcome to the technical support center for pomalidomide conjugate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, specifically addressing the common challenge of low synthetic yield.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of pomalidomide conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Inefficient Nucleophilic Aromatic Substitution (SNAr) Reaction: The SNAr reaction between 4-fluorothalidomide and your amine linker is a common method, but it can be inefficient.[1][2][3][4] | 1. Optimize Solvent: Avoid DMF as it can lead to byproduct formation.[1][2] Use DMSO as the solvent.[1][2] 2. Optimize Temperature: The optimal temperature depends on your amine. For primary amines, yields may increase with temperatures up to 130°C. For secondary amines, optimal temperatures are typically between 90-110°C.[1][2] 3. Increase Reactant Equivalents: Use a slight excess of the amine linker (e.g., 1.1 equivalents) and a base like DIPEA (e.g., 3.0 equivalents).[1][2] |
| Degradation of Pomalidomide: Pomalidomide is unstable under certain conditions. | Pomalidomide is sensitive to acidic, alkaline, oxidative, and thermal stress.[5] Ensure your reaction and workup conditions are mild. Avoid strong acids or bases and prolonged heating. | |
| Poor Solubility of Reactants: Pomalidomide has low aqueous solubility, which can affect reaction kinetics.[6][7] | While the SNAr reaction is typically performed in organic solvents like DMSO, ensure your linker is also soluble in the chosen solvent. If solubility is an issue, consider modifying the linker to improve it.[8] | |
| Presence of a major byproduct | Dimethylamine byproduct formation from DMF: If using DMF as a solvent, it can decompose to dimethylamine, which then reacts with 4-fluorothalidomide.[1][2] | Switch to DMSO as the reaction solvent. This has been shown to prevent the formation of this byproduct and improve yields.[1][2] |
| Phthalimide Ring Opening: Primary amines can act as nucleophiles and open the phthalimide ring, leading to undesired byproducts and loss of product.[4] | Consider using a secondary amine linker, as they have a reduced propensity for causing ring opening, which can lead to higher yields.[4] | |
| Difficulty in purification | Formation of intractable byproducts: Published methods often report the formation of byproducts that are difficult to separate from the desired conjugate.[1][2][9][10] | 1. Optimize Reaction Conditions: By optimizing the solvent and temperature as described above, you can minimize byproduct formation. 2. Purification Method: Use column chromatography on silica gel or preparative HPLC for purification.[11][12] |
| Low yield after purification | Loss of product during purification steps: The desired conjugate may be lost during extraction, washing, or chromatography. | 1. Careful Extraction: Ensure proper phase separation during aqueous workup to prevent loss of your organic-soluble product. 2. Optimize Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening, which can lead to lower recovered yields. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in pomalidomide conjugate synthesis?
A1: A common issue is the use of suboptimal reaction conditions for the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide.[4][9] Many published methods result in low yields and the formation of byproducts that are difficult to purify.[1][2] Key factors to optimize are the choice of solvent and the reaction temperature.[1][2]
Q2: Which solvent is best for the SNAr reaction with 4-fluorothalidomide?
A2: DMSO is generally recommended over DMF.[1][2] While DMF is a common solvent for this reaction, it can decompose to form dimethylamine, which then reacts with 4-fluorothalidomide to create a byproduct, lowering your yield and complicating purification.[1][2]
Q3: Does the type of amine in my linker affect the reaction yield?
A3: Yes, significantly. Secondary amines consistently provide higher yields than primary amines in the SNAr reaction with 4-fluorothalidomide.[1][2][4][9][10][13] This is because primary amines can also react with the phthalimide ring, leading to byproducts.[4]
Q4: What is the optimal temperature for the conjugation reaction?
A4: The optimal temperature depends on the nucleophilicity of your amine. For primary amines, yields can be improved by increasing the temperature, with good results seen at 130°C.[1][2] For secondary amines, the best yields are typically obtained at temperatures between 90°C and 110°C.[1][2]
Q5: Are there alternative conjugation chemistries to the SNAr reaction?
A5: Yes, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used alternative for conjugating pomalidomide.[1][13][14] This involves preparing a pomalidomide derivative with an azide or alkyne functional group and reacting it with a linker containing the complementary group.[14]
Q6: How can I monitor the progress of my reaction?
A6: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] LC-MS is also the gold standard for characterizing the final conjugate.[5][14]
Q7: My final product appears to be degrading. What are the stability concerns with pomalidomide?
A7: Pomalidomide is known to be unstable under acidic, alkaline, oxidative, and thermal stress.[5] It is relatively stable under photolytic stress.[5] Therefore, it is crucial to use mild conditions during the final steps of your synthesis and purification, as well as for storage.
Data Summary
Table 1: Effect of Amine Type and Temperature on Pomalidomide Derivative Yield
| Amine Type | Nucleophile | Temperature (°C) | Yield (%) | Reference |
| Primary | Propargylamine | Room Temp | 25 (in DMF) | [1][2] |
| Primary | Amine 2b | 130 | 71 | [1][2] |
| Secondary | Amine 6a | 90 | 94 | [1][2] |
| Secondary | Amine 6a | 110 | 94 | [1][2] |
| Secondary | Amine 6e | Room Temp | 61 | [1][2] |
Table 2: Yields of Pomalidomide Conjugates from One-Pot Syntheses
| Conjugate | Linker Type | Yield (%) | Reference |
| JQ1-pomalidomide (10d) | Unsymmetrical azetidine | 62 | [1][13] |
| JQ1-pomalidomide (10b) | Symmetrical secondary diamine | 50 | [1][13] |
| JQ1-pomalidomide (10c) | Symmetrical secondary diamine | 37 | [1][13] |
| ARV-825 (10e) | Alkyl and aromatic amine | 25 | [1][13] |
| JQ1-pomalidomide (12) | via Click Chemistry | 67 | [1][13] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction with Secondary Amines
This protocol is adapted from methodologies that have shown improved yields.[1][2]
-
Reaction Setup: To a solution of 4-fluorothalidomide (1 equivalent) in DMSO (0.2 M concentration), add the secondary amine linker (1.1 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of a JQ1-Pomalidomide Conjugate
This protocol describes a one-pot method to improve synthetic efficiency.[1][2]
-
Step 1: Pomalidomide-Linker Formation: In a reaction vessel, combine 4-fluorothalidomide (1 equivalent), a diamine linker (1.2 equivalents), and DIPEA (3.0 equivalents) in DMSO (0.2 M). Heat the mixture to 50°C and stir.
-
Step 2: Addition of Second Component: Once the first step is complete (as monitored by TLC or LC-MS), add the activated JQ1 molecule (e.g., a pentafluorophenyl ester of JQ1, 1.1 equivalents) to the reaction mixture.
-
Reaction Completion: Continue to stir the reaction at the appropriate temperature until the formation of the final conjugate is complete.
-
Purification: Purify the final product using preparative HPLC.
Protocol 3: Characterization by LC-MS/MS
This is a general guideline for analyzing your pomalidomide conjugate.[14]
-
Sample Preparation: Desalt the conjugate sample using a desalting column or buffer exchange into a volatile buffer like ammonium acetate. Dilute the sample to approximately 0.1-1 mg/mL.
-
Mass Spectrometry Analysis: Infuse the sample into a mass spectrometer using a nano-electrospray ionization source.
-
LC-MS/MS for Quantification in Plasma (Example):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins.
-
LC Separation: Inject the supernatant onto a suitable C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for your pomalidomide conjugate and the internal standard.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of pomalidomide conjugates.
Caption: A logical flowchart for troubleshooting low yields in pomalidomide conjugate synthesis.
Caption: The signaling pathway illustrating the mechanism of action for a pomalidomide-based PROTAC.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cooperativity in Pomalidomide Ternary Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cooperativity of pomalidomode-based ternary complexes for targeted protein degradation.
Troubleshooting Guide: Improving Ternary Complex Cooperativity
Positive cooperativity in the formation of a Protein of Interest (POI)-PROTAC-E3 ligase ternary complex is a critical driver for efficient and potent protein degradation. When encountering low cooperativity, consider the following troubleshooting strategies.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Negative Cooperativity (α ≤ 1) | Suboptimal Linker Length: The linker may be too short, causing steric hindrance between the POI and Cereblon (CRBN), or too long, leading to an unfavorable entropic penalty for complex formation. | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different atom counts).[1] 2. Evaluate ternary complex formation and cooperativity for each linker length using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] 3. Perform a dose-response degradation assay to identify the optimal linker length that yields the highest degradation potency (lowest DC50). |
| Inappropriate Linker Composition: The hydrophobicity or rigidity of the linker may not be suitable for fostering favorable protein-protein interactions within the ternary complex. | 1. Compare linkers with different compositions , such as hydrophilic polyethylene glycol (PEG) versus more hydrophobic alkyl chains. 2. Introduce rigidity into the linker with elements like alkynes or cyclic structures to pre-organize the PROTAC in a productive conformation. 3. Assess the impact on cooperativity and degradation for each new linker composition. | |
| Incorrect Linker Attachment Point: The point of attachment on the pomalidomide scaffold can influence the orientation of CRBN relative to the POI. | 1. Synthesize PROTACs with the linker attached to different positions on the pomalidomide molecule, most commonly the C4 or C5 position of the phthalimide ring. 2. Studies have suggested that C5-substituted pomalidomide derivatives can exhibit higher degradation activity .[2] | |
| Inconsistent or Non-Reproducible Cooperativity Measurements | Experimental Variability: Inaccurate protein concentrations, buffer mismatches, or issues with instrumentation can lead to unreliable data. | 1. Ensure accurate concentration determination of all protein stocks. 2. Use a consistent buffer system across all binary and ternary interaction assays. 3. Include appropriate controls , such as a non-binding PROTAC analog or competition with a monofunctional CRBN binder like pomalidomide.[1] |
| Protein Aggregation: Aggregated protein can lead to non-specific binding and inaccurate cooperativity measurements. | 1. Assess protein quality using techniques like size-exclusion chromatography. 2. Centrifuge protein solutions before use to remove any aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of pomalidomide ternary complexes?
A1: Cooperativity (α) is a measure of how the binding of one protein (e.g., the POI) to the PROTAC affects the binding of the second protein (CRBN). Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., POI-PROTAC) increases the affinity for CRBN, leading to a more stable ternary complex. Negative cooperativity (α < 1) suggests that the binding of the first protein hinders the binding of the second, and an α value of 1 indicates no cooperativity.[1][3]
Q2: Why is positive cooperativity important for pomalidomide-based PROTACs?
A2: Positive cooperativity is a key driver for potent and efficient protein degradation.[4] A highly cooperative system leads to the formation of a stable ternary complex, which is the necessary intermediate for the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5] Enhanced ternary complex stability can also help to mitigate the "hook effect," where high PROTAC concentrations lead to the formation of unproductive binary complexes and reduced degradation.
Q3: How is the cooperativity factor (α) calculated?
A3: The cooperativity factor is calculated from the dissociation constants (Kd) of the binary and ternary complexes, which can be determined using biophysical assays like SPR. The formula is:
α = Kd (binary) / Kd (ternary)
Where Kd (binary) is the dissociation constant for the PROTAC binding to one of the proteins (e.g., CRBN), and Kd (ternary) is the dissociation constant for the PROTAC binding to that same protein in the presence of the other protein (the POI).[4]
Q4: Can a PROTAC be effective without positive cooperativity?
A4: Yes, a PROTAC can still induce protein degradation in the absence of positive cooperativity (i.e., α ≤ 1).[1] However, enhancing cooperativity is a common strategy for optimizing PROTAC potency and efficacy. Alleviating negative cooperativity caused by factors like steric hindrance is often a crucial first step in PROTAC design.[1]
Q5: What are the primary experimental techniques to measure cooperativity?
A5: The most common techniques for quantifying cooperativity include:
-
Surface Plasmon Resonance (SPR): A label-free method to measure the binding kinetics and affinities of binary and ternary complexes in real-time.[1][4]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters, including binding affinities.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used to measure the formation of the ternary complex.[1]
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that uses bioluminescence resonance energy transfer to detect ternary complex formation within a cellular environment.[5]
Quantitative Data on Pomalidomide PROTAC Cooperativity
The following table provides a summary of quantitative data for a series of Bruton's Tyrosine Kinase (BTK)-targeting PROTACs with varying linker lengths, illustrating the impact on cooperativity.
| PROTAC | Linker Length (atoms) | Binary Kd (PROTAC to CRBN, µM) | Cooperativity Factor (α) | Degradation Potency (DC50, nM) |
| PROTAC 1 | ~9 | >20 | < 1 (Negative) | >1000 |
| PROTAC 4 | ~15 | ~10 | < 1 (Negative) | ~500 |
| PROTAC 6 | ~21 | ~3.6 | ~ 1 (None) | ~50 |
| PROTAC 9 | ~30 | ~2.5 | ~ 1 (None) | ~20 |
| PROTAC 11 | ~36 | ~2.8 | ~ 1 (None) | ~30 |
| Data synthesized from published literature.[1] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Cooperativity Measurement
Objective: To quantify the binary and ternary binding affinities to determine the cooperativity factor (α).
Methodology:
-
Immobilization: Immobilize a purified, biotinylated CRBN-DDB1 complex on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the pomalidomide-based PROTAC over the CRBN-coated surface to measure the binding kinetics (kon and koff) and calculate the dissociation constant (Kd) for the PROTAC-CRBN interaction.
-
-
Ternary Complex Analysis:
-
To measure the binding of the PROTAC in the presence of the POI, inject varying concentrations of the PROTAC in a running buffer containing a constant, saturating concentration of the POI over the CRBN-coated surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine the kinetic and affinity constants.
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[4]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To qualitatively confirm the formation of the POI-PROTAC-CRBN ternary complex in a cellular context.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing the POI to an appropriate density.
-
Treat cells with either a vehicle control (e.g., DMSO) or the pomalidomide-based PROTAC at a concentration known to induce degradation for 4-6 hours.
-
Harvest and lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an antibody specific for the POI or an isotype control antibody overnight at 4°C.
-
Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CRBN and the POI.
-
An enhanced band for CRBN in the sample treated with the PROTAC and immunoprecipitated with the anti-POI antibody, compared to the control, confirms the formation of the ternary complex.
-
Visualizations
Caption: General mechanism of pomalidomide-based PROTACs.
Caption: Troubleshooting workflow for low cooperativity.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide 4'-alkylC8-acid vs. Other Pomalidomide Derivatives: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide, an immunomodulatory agent, has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs) due to its high affinity for the E3 ubiquitin ligase Cereblon (CRBN). The modular nature of PROTACs, which consists of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, has spurred extensive research into optimizing each component. This guide provides an objective comparison of Pomalidomide 4'-alkylC8-acid, a common building block for PROTAC synthesis, with other pomalidomide derivatives, focusing on the critical role of the linker in determining PROTAC efficacy. Experimental data from various studies are presented to inform the rational design of novel protein degraders.
The Decisive Role of the Linker in PROTAC Efficacy
The linker connecting the pomalidomide core to the target protein ligand is not a mere spacer but a critical determinant of the PROTAC's biological activity.[1][2] Its length, composition, and attachment point on the pomalidomide scaffold profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1][2] This ternary complex is the essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Key aspects of linker design include:
-
Linker Length: An optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and CRBN. A short linker may cause steric hindrance, while an excessively long one might lead to an entropically unfavorable complex, both hampering efficient degradation.[1][3]
-
Linker Composition: The chemical nature of the linker, commonly featuring polyethylene glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and metabolic stability. Hydrophilic linkers like PEG can enhance solubility, whereas more hydrophobic alkyl linkers may improve cell membrane penetration.[4]
-
Attachment Point: Pomalidomide offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide ring being the most explored. The choice of attachment point can significantly impact the stability of the ternary complex and the overall degradation activity.[1] Studies have suggested that substitution at the C5 position can reduce the off-target degradation of zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[5][6]
Comparative Performance of Pomalidomide-Based PROTACs
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation efficiency (DC50) and maximal degradation (Dmax). It is important to note that these PROTACs target different proteins and were evaluated in various cell lines, making direct comparisons challenging. However, the data provides valuable insights into the performance of different linker strategies.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Alkyl linker | BRD4 | >75 at 1µM | >75 | THP-1 |
Data compiled from different studies; experimental conditions may vary.[7]
Table 2: Comparison of Pomalidomide-Based PROTACs with Varying Linker Lengths Targeting BTK
| PROTAC | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) |
| PROTAC A | 10 | C4-amino | 10-100 | >90 |
| PROTAC B | 13 | C4-amino | 1-10 | >90 |
| PROTAC C | 16 | C4-amino | 10-100 | >90 |
Illustrative data based on trends observed in published literature.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating research findings. The following diagrams, created using Graphviz, illustrate the mechanism of action of pomalidomide-based PROTACs and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
To facilitate the evaluation of novel pomalidomide-based PROTACs, detailed methodologies for key experiments are provided below.
Synthesis of Pomalidomide-Linker Conjugates
A common method for synthesizing pomalidomide derivatives with an alkyl linker, such as this compound, is through nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide.[8]
-
Materials: 4-fluorothalidomide, amine-terminated linker (e.g., 8-aminooctanoic acid for a C8-acid linker), diisopropylethylamine (DIPEA), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-terminated linker (1.1 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired pomalidomide-linker conjugate.
-
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.[6]
-
Reagents and Materials: Purified recombinant human CRBN protein, fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide), assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP), 384-well, low-volume, black microplates.
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound or other derivatives).
-
In a microplate, add the CRBN protein and the fluorescent tracer at fixed concentrations.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in polarization is proportional to the displacement of the tracer by the test compound. Calculate the IC50 value by fitting the data to a suitable binding model.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
-
Reagents and Materials: Purified, tagged target protein (e.g., His-tagged), purified, tagged CRBN (e.g., GST-tagged), terbium-conjugated anti-His antibody, fluorescently labeled anti-GST antibody, assay buffer.
-
Procedure:
-
Prepare a serial dilution of the PROTAC.
-
In a microplate, add the His-tagged target protein, GST-tagged CRBN, and the serially diluted PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the terbium-conjugated anti-His antibody and the fluorescently labeled anti-GST antibody.
-
Incubate to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the proximity of the two tags and thus the formation of the ternary complex.
-
Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Conclusion and Future Perspectives
The selection of the appropriate pomalidomide derivative is a critical step in the design of effective and selective PROTACs. While this compound provides a versatile building block with a defined linker length and a convenient handle for conjugation, the optimal linker strategy is highly dependent on the specific target protein. The comparative data presented in this guide underscore the importance of systematically evaluating linker length, composition, and attachment point to achieve maximal degradation potency and minimize off-target effects. The provided experimental protocols offer a robust framework for the preclinical evaluation of novel pomalidomide-based PROTACs, paving the way for the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Pomalidomide-Based PROTACs: A Guide for Researchers
For researchers and professionals in the field of targeted protein degradation, this guide provides a comparative analysis of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). While specific degradation data (DC50 and Dmax values) for PROTACs constructed with the Pomalidomide 4'-alkylC8-acid linker is not yet extensively available in public literature, this guide offers a valuable benchmark by presenting data from structurally related pomalidomide-based PROTACs. The provided experimental protocols and conceptual diagrams will further aid in the design and evaluation of novel degraders.
Pomalidomide serves as a widely utilized E3 ligase ligand, recruiting Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of target proteins. The 4'-alkylC8-acid derivative provides a functionalized linker with a terminal carboxylic acid, ready for conjugation to a ligand targeting a protein of interest. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Performance Data of Pomalidomide-Based PROTACs
The following table summarizes the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for several reported pomalidomide-based PROTACs targeting a variety of proteins. This data, compiled from different studies, serves as a reference for the expected potency of newly synthesized PROTACs.
| Target Protein | PROTAC Compound | Linker Description (if available) | Cell Line | DC50 (nM) | Dmax (%) |
| EGFR | Compound 16 | Not specified | A549 | 32.9 | Not Specified |
| EGFR | Compound 15 | Not specified | A549 | 43.4 | Not Specified |
| HDAC8 | ZQ-23 | Not specified | Not Specified | 147 | 93 |
| BTK | MT-802 | 8-atom linker attached at C5 | Namalwa | ~9 | >99 |
| BTK | MT-809 | 12-atom linker attached at C5 | Namalwa | ~12 | >99 |
| BTK | Compound 9 | 18-atom linker | Ramos | ~6 | Not Specified |
Note: The experimental conditions, including treatment times and cell lines, can vary between studies, which may affect the reported DC50 and Dmax values.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for the evaluation of a PROTAC's performance. The following is a generalized protocol for a Western blot-based degradation assay.
Protocol for Determining DC50 and Dmax Values
-
Cell Culture and Treatment:
-
Seed the desired cell line in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) and a positive control with a known degrader if available.
-
To confirm that degradation is proteasome-mediated, a set of cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Incubate the cells for a predetermined time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a suitable method, such as a BCA assay, to ensure equal protein loading for the Western blot.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the DC50 and Dmax values.[1]
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for determining DC50 and Dmax values.
Caption: Logical relationship of PROTAC components to degradation activity.
References
Validating On-Target Degradation by Pomalidomide 4'-alkylC8-acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of on-target degradation by Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a focus on structures analogous to Pomalidomide 4'-alkylC8-acid. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.
Pomalidomide is a widely utilized E3 ligase ligand in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.[1] These molecules function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the pomalidomide moiety to the POI ligand is a critical determinant of the PROTAC's efficacy and selectivity. While specific data for this compound PROTACs are not extensively available in public literature, this guide draws comparisons from closely related analogs to illustrate the validation process.
A significant challenge in the development of pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) proteins.[3][4][5] Research has demonstrated that the point of attachment of the linker to the pomalidomide scaffold significantly influences this off-target activity. Modifications at the C5 position of the phthalimide ring have been shown to sterically hinder the interaction with ZF proteins, leading to a more favorable selectivity profile compared to C4 modifications.[3][6]
Comparative Performance Data
The following table summarizes representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, comparing the on-target potency and off-target effects of a C4- versus a C5-substituted pomalidomide moiety. This data highlights the improved performance achieved by strategic linker placement.
| PROTAC Linker Position | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* |
| C4-Substituted | ALK | SU-DHL-1 | 50 | >90 | High |
| C5-Substituted | ALK | SU-DHL-1 | 10 | >90 | Low |
*Qualitative score based on proteomics analysis of known pomalidomide-responsive zinc finger proteins.[3][6]
This data illustrates that shifting the linker attachment point from the C4 to the C5 position on the pomalidomide scaffold can result in a significant improvement in on-target potency (a 5-fold decrease in the half-maximal degradation concentration, DC50) and a reduction in off-target activity.[6]
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the mechanism of action of pomalidomide-based PROTACs and a typical experimental workflow for their validation.
Experimental Protocols
Accurate and reproducible functional validation is paramount in PROTAC development. Below are detailed protocols for key experiments used to characterize the performance of Pomalidomide-based PROTACs.
Western Blotting for DC50 and Dmax Determination
This is a fundamental assay to visualize and quantify the degradation of the target protein.[7][8]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[6]
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[6]
-
Include vehicle-only and proteasome inhibitor-only controls.
2. Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
3. Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C to immunoprecipitate the target protein and any associated proteins.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
4. Western Blotting:
-
Elute the proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin or a specific ubiquitin chain linkage (e.g., K48-linkage specific ubiquitin antibody).
-
A smear or ladder of high molecular weight bands in the PROTAC and proteasome inhibitor co-treated sample indicates polyubiquitination of the target protein. You can also re-probe the membrane with the target protein antibody to confirm its presence.
By employing these methodologies, researchers can rigorously validate the on-target degradation of their Pomalidomide-based PROTACs, assess their potency and selectivity, and confirm their mechanism of action, thereby guiding the development of novel and effective targeted protein degraders.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ProteomeXchange Dataset PXD046264-1 [proteomecentral.proteomexchange.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Linker Composition in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins. Pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules.[1][2][3] The linker, which connects pomalidomide to a target protein ligand, is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][4][5] This guide provides a comparative analysis of linker composition in pomalidomide-based PROTACs, supported by experimental data, to inform rational PROTAC design and optimization.
The Pivotal Role of the Linker
The linker's length, chemical composition, and attachment point to the pomalidomide core profoundly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[1][2] This ternary complex is the essential intermediate that triggers the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][5][6] Key aspects of linker design include:
-
Linker Length: The optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and CRBN. A linker that is too short may cause steric hindrance, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[1][4] The ideal length is highly dependent on the specific target protein.[4]
-
Linker Composition: The chemical makeup of the linker, commonly featuring polyethylene glycol (PEG) or alkyl chains, significantly impacts a PROTAC's solubility, cell permeability, and overall pharmacokinetic properties.[4][5] PEG linkers are hydrophilic and can enhance solubility and permeability, while alkyl linkers are more hydrophobic and offer conformational flexibility.[4]
-
Attachment Point: The point at which the linker is connected to the pomalidomide molecule can influence the PROTAC's activity. Studies have indicated that substitution at the C5 position of the pomalidomide ring can lead to higher degradation activity and may reduce off-target effects.[4][6]
Comparative Data on Pomalidomide PROTACs
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | PEG | 12 | C5 | 50 | >90 | Ramos |
| PROTAC B | Alkyl | 12 | C5 | 150 | ~80 | Ramos |
| PROTAC C | PEG | 16 | C5 | 25 | >95 | Ramos |
| PROTAC D | PEG | 12 | C4 | 200 | ~70 | Ramos |
Data synthesized from published literature.
Table 2: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Compound 15 | PEG-Alkyl | 15 | C4 | 43.4 | >90 | A549 |
| Compound 16 | PEG-Alkyl | 18 | C4 | 32.9 | 96 | A549 |
| Compound 17 | PEG-Alkyl | 21 | C4 | >100 | ~60 | A549 |
Data adapted from a study on novel pomalidomide-based PROTACs as potential anti-cancer agents.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action for pomalidomide-based PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of PROTAC performance.
Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein and determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[6]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[8]
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[8]
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).[6] Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][9]
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[9]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[10]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of the PROTAC on the viability and proliferation of cells.[8]
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
MTT reagent or CellTiter-Glo® reagent[8]
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)[8]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[8]
-
Assay Procedure (CellTiter-Glo®):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[8]
Competitive Binding Assay (e.g., TR-FRET)
Objective: To confirm that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.[9]
Materials:
-
Tagged CRBN protein (e.g., His-tagged or GST-tagged)
-
Fluorescently labeled pomalidomide tracer
-
TR-FRET compatible antibody pair (e.g., anti-His-terbium)
-
Pomalidomide-based PROTAC
-
Microplate reader with TR-FRET capabilities
Procedure:
-
In a microplate, add a constant concentration of the tagged CRBN, the fluorescent tracer, and the TR-FRET antibody pair.[9]
-
Add serial dilutions of the PROTAC.[9]
-
After an incubation period, measure the TR-FRET signal.[9]
-
Data Analysis: The decrease in the FRET signal, indicating competition for binding, is plotted against the PROTAC concentration to determine the IC₅₀ value.[9]
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency, selectivity, and overall drug-like properties. The experimental protocols provided herein offer a framework for the robust evaluation and comparison of novel PROTAC candidates, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of the Linker in Pomalidomide-Based PROTACs: A Comparative Guide to Preclinical Efficacy
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. Pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the development of these novel therapeutics. This guide provides a comparative analysis of the preclinical efficacy of pomalidomide-based PROTACs, with a specific focus on the influence of the linker, such as the Pomalidomide 4'-alkylC8-acid building block, on their performance.
The linker connecting the pomalidomide moiety to the target protein ligand is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Its length, composition (e.g., alkyl, polyethylene glycol (PEG)), and attachment point to the pomalidomide core profoundly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1][2] This ternary complex is the essential intermediate that triggers the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis of Pomalidomide-Based PROTAC Efficacy
The following tables summarize quantitative data from preclinical studies on various pomalidomide-based PROTACs, illustrating the impact of linker design on their degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). While a direct preclinical evaluation of a PROTAC utilizing the specific "this compound" linker is not publicly available, the data on PROTACs with alkyl linkers of varying lengths provide valuable insights into its potential performance.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Degrader 1 | PEG, 4 units | 8.1 | >95 | MOLM-14 | [1] |
| Degrader 2 | Alkyl, 6 carbons | 25 | ~90 | MOLM-14 | [1] |
| Degrader 3 | Alkyl, 10 carbons | 15 | >95 | MOLM-14 | [1] |
Data synthesized from published literature.[1]
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Compound 15 | Alkyl-ether chain | 43.4 | >90 | A549 | [3] |
| Compound 16 | Alkyl-ether chain (longer) | 32.9 | 96 | A549 | [3] |
Data synthesized from published literature.[3]
Table 3: Comparison of Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC | Linker Composition & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| ZQ-23 | Alkyl-amide chain | 147 | 93 | Jurkat | [4] |
Data synthesized from published literature.[4]
The Influence of the Linker on PROTAC Performance
The data presented above highlight several key principles of linker design:
-
Linker Length: An optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and CRBN.[1][5] A linker that is too short may cause steric hindrance, while an overly long linker may not effectively bring the two proteins together.[1][2] The optimal length is highly dependent on the specific target protein.[2]
-
Linker Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[2] Hydrophilic linkers like PEG can improve solubility, while more hydrophobic alkyl linkers may be synthetically more straightforward.[2][6]
-
Attachment Point: The position where the linker is attached to the pomalidomide core can significantly impact PROTAC activity.[2] Modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[7]
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their efficacy and mechanism of action.
Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as MTT or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[3]
-
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein induced by the PROTAC.
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a specific time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[8]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a living organism.[9]
-
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer the PROTAC at a specified dose and schedule (e.g., daily intraperitoneal injection).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors and perform pharmacodynamic and histological analyses.[10][11]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the action and evaluation of pomalidomide-based PROTACs, the following diagrams are provided.
Caption: Mechanism of a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Biophysical Assays for Validating Pomalidomide 4'-alkylC8-acid Binding to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biophysical assays for validating the binding of Pomalidomide 4'-alkylC8-acid and other Pomalidomide derivatives to their target protein, Cereblon (CRBN). The selection of an appropriate assay is critical for accurately characterizing the binding affinity and kinetics of these molecules, which is essential for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document outlines the principles, experimental protocols, and comparative data for key biophysical techniques.
Introduction to Pomalidomide and Cereblon Interaction
Pomalidomide is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of Pomalidomide.[3][4] this compound is a functionalized derivative of Pomalidomide designed for use in the development of PROTACs, where it serves as the E3 ligase-binding moiety.
Comparative Analysis of Biophysical Assays
A variety of biophysical assays can be employed to quantify the interaction between Pomalidomide derivatives and CRBN. The choice of assay depends on factors such as the required throughput, the nature of the interaction to be measured (affinity, kinetics, or thermodynamics), and the experimental context (in vitro vs. cellular). The following table summarizes and compares the most commonly used techniques.
| Assay | Principle | Information Obtained | Throughput | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[2][5] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[2] | Low | Provides a complete thermodynamic profile of the interaction.[2] Label-free and in-solution. | Requires large amounts of pure protein and ligand. Low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6] | Association rate (kon), dissociation rate (koff), and dissociation constant (Kd).[6] | Medium to High | Real-time kinetic analysis. High sensitivity. Label-free detection of the analyte. | Requires immobilization of one binding partner, which may affect its activity. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand upon binding to a larger protein.[7][8] | Inhibition constant (Ki) or IC50 from competitive binding experiments. | High | Homogeneous assay (no separation steps). High throughput and suitable for screening. | Requires a fluorescently labeled probe. Indirect measurement of binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor fluorophore on one binding partner and an acceptor fluorophore on the other when in close proximity.[9][10] | Inhibition constant (Ki) or IC50 from competitive binding experiments. | High | Homogeneous and sensitive assay. Reduced background fluorescence compared to standard FRET. | Requires labeled binding partners (e.g., antibody and tracer). |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in cells or cell lysates upon ligand binding.[11][12][13] | Target engagement in a cellular context. | Low to Medium | Confirms target binding in a physiological environment. No need for protein purification or modification. | Indirect measurement of binding. Can be technically challenging. |
Quantitative Binding Data
The following table summarizes publicly available binding data for Pomalidomide and related compounds to Cereblon, as determined by various biophysical assays. While specific binding data for this compound is not widely available, the data for Pomalidomide serves as a strong reference.
| Compound | Assay | Parameter | Value | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd | ~157 nM | [2][9] |
| Pomalidomide | Fluorescence Polarization (FP) | IC50 | 153.9 nM | [14] |
| Pomalidomide | Time-Resolved FRET (TR-FRET) | IC50 | 6.4 nM | [10] |
| Pomalidomide | Competitive Binding Assay | IC50 | ~2 µM | [9][15] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd | ~178 - 640 nM | [2] |
| Lenalidomide | Fluorescence Polarization (FP) | IC50 | 268.6 nM | [14] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd | ~250 nM | [2] |
| Thalidomide | Fluorescence Polarization (FP) | IC50 | 347.2 nM | [14] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the biological context and the experimental procedures, the following diagrams are provided.
Figure 1: Pomalidomide-induced protein degradation pathway.
Figure 2: Isothermal Titration Calorimetry (ITC) experimental workflow.
Figure 3: Fluorescence Polarization (FP) competitive binding assay workflow.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to CRBN.
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
This compound.
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN-DDB1 protein extensively against the ITC buffer.
-
Dissolve the this compound in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. Ensure the final DMSO concentration is matched in the protein solution if used for dissolution.[2]
-
Degas both protein and ligand solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument and equilibrate to the desired temperature (e.g., 25°C).
-
Fill the reference cell with ITC buffer.
-
Load the sample cell with the CRBN-DDB1 solution (typically 10-50 µM).
-
Load the injection syringe with the this compound solution.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts, followed by a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Correct for heats of dilution by subtracting the data from a control titration of the ligand into buffer.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine n, Kd, and ΔH.[2]
-
Calculate ΔG and -TΔS from the Kd and ΔH values.
-
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the IC50 value of this compound for the inhibition of a fluorescently labeled ligand binding to CRBN.
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide or Bodipy-thalidomide).[3][14]
-
This compound.
-
Pomalidomide (as a positive control).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).[3]
-
Black, low-binding 96- or 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the Pomalidomide control in assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add the serially diluted test compounds or vehicle (e.g., DMSO).
-
Add the fluorescent thalidomide tracer at a fixed concentration.
-
Initiate the reaction by adding the purified CRBN-DDB1 protein.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature, protected from light.[3]
-
-
Data Acquisition:
-
Measure the fluorescence polarization (mP) for each well using a microplate reader with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value.[3]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with CRBN in a cellular environment.
Materials:
-
Human cell line expressing CRBN (e.g., HEK293T, MM.1S).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against CRBN and a loading control).
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by Western blotting using an anti-CRBN antibody.
-
Use an antibody against a loading control (e.g., GAPDH) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensity of soluble CRBN against the temperature for both treated and untreated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The validation of this compound binding to Cereblon is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key biophysical assays, including ITC, SPR, FP, and CETSA, to aid researchers in selecting the most appropriate method for their specific needs. By providing detailed experimental protocols and comparative data, this guide serves as a valuable resource for the characterization of Pomalidomide derivatives and other CRBN-binding molecules.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
The E3 Ligase Dilemma: A Head-to-Head Comparison of CRBN and VHL-based PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ligase is a critical design decision in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), to inform the rational design of next-generation protein degraders.
The selection of an E3 ligase can profoundly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This comparison guide delves into the key characteristics of CRBN and VHL-based PROTACs, presenting a summary of their performance, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Key Differences Between CRBN and VHL
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Type | Immunomodulatory drugs (IMiDs) e.g., Pomalidomide, Thalidomide | Hydroxyproline (Hyp)-mimicking ligands |
| Expression | Ubiquitously expressed, with high levels in hematopoietic and neural tissues.[] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytoplasmic.[] |
| Ternary Complex | Tends to form flexible and transient ternary complexes, allowing for rapid catalytic turnover.[] | Forms more rigid and stable ternary complexes.[] |
| Off-Target Effects | Known to have off-target affinity for zinc-finger transcription factors.[][2] | Generally considered more selective with a narrower substrate scope.[] |
| PROTAC Size | CRBN ligands are relatively small, often leading to smaller, more drug-like PROTACs.[] | VHL ligands are typically larger, which can increase the molecular weight of the PROTAC.[] |
| Clinical Development | The majority of PROTACs in clinical trials recruit CRBN.[3][4] | VHL-based PROTACs are also in clinical development.[3] |
Quantitative Performance Data
The following tables summarize quantitative data for CRBN and VHL-based PROTACs targeting specific proteins of interest. It is important to note that direct head-to-head comparisons with identical binders and linkers are limited in the literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental contexts.
Table 1: Comparison of FLT3 Degraders
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| Not Specified | VHL | FLT3 | MOLM-14 | Potent | >90% | [5] |
| Not Specified | CRBN | FLT3 | MV4-11 | Potent | Significant | [5] |
Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source. This table is intended for a qualitative comparison and highlights the potential for high potency with both VHL and CRBN recruiters.[5]
Table 2: Comparison of KRAS G12D Degraders
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC 8o | VHL | KRAS G12D | AsPC-1 | 1.6 nM | >95% | [6] |
| LC-2 | VHL | KRAS G12D | MIA PaCa-2 | 5.6 nM | >90% | [6] |
| ASP-4396 | CRBN | KRAS G12D | Pancreatic cancer cells | Not Reported | Effective degradation | [6] |
| MRTX849-based | CRBN | KRAS G12C | MIA PaCa-2, NCI-H358 | Failed to degrade endogenous KRAS G12C | Not Applicable | [6] |
Current research suggests that VHL-recruiting PROTACs have generally been more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts.[6] However, the recent entry of a CRBN-based KRAS G12D degrader into clinical trials indicates that successful CRBN-based strategies are emerging.[6]
Signaling Pathways and Mechanism of Action
To understand the context of PROTAC development, it is crucial to visualize the underlying biological pathways and the mechanism of action of these targeted degraders.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Comparison
A systematic approach is essential for the direct comparison of CRBN and VHL-based PROTACs. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the head-to-head comparison of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize and compare CRBN and VHL-based PROTACs.
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the target protein levels following PROTAC treatment and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Methodology:
-
Cell Culture and Treatment: Seed cells of interest (e.g., cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both CRBN and VHL-based) or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot: Normalize the total protein amount for each sample, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the Target-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (CRBN or VHL) or the target protein overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluted proteins by Western blotting using antibodies against the target protein and the respective E3 ligase. The co-elution of both the target protein and the E3 ligase in the PROTAC-treated sample confirms the formation of the ternary complex.[6]
Discussion and Future Perspectives
The choice between CRBN and VHL for PROTAC design is not a one-size-fits-all decision and depends on multiple factors including the target protein, the cellular context, and the desired therapeutic window.[] While CRBN-based PROTACs have dominated the clinical landscape, VHL-based degraders offer a compelling alternative with a potentially better selectivity profile.[][3]
The development of novel E3 ligases and a deeper understanding of the principles governing ternary complex formation will continue to expand the toolkit for targeted protein degradation.[8][9] Future research should focus on systematic, head-to-head comparisons of matched-pair PROTACs to provide a more definitive understanding of the advantages and disadvantages of each E3 ligase for specific targets. This will enable the rational design of PROTACs with optimized efficacy and safety profiles for a wide range of diseases.
References
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
A Comparative Guide to Assessing Zinc Finger Protein Degradation by Pomalidomide PROTACs
For researchers and scientists in drug development, the targeted degradation of proteins offers a promising therapeutic avenue. Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide as an E3 ligase binder have emerged as a powerful tool for degrading specific proteins, including the traditionally "undruggable" class of zinc finger proteins. This guide provides an objective comparison of experimental methodologies to assess the efficacy of these PROTACs, complete with supporting data and protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs are heterobifunctional molecules designed to bring a target zinc finger protein into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Pomalidomide binds to CRBN, modulating its substrate specificity.[1] The other end of the PROTAC is a ligand that binds to the target zinc finger protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][3] This "event-driven" mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, making it a highly efficient and catalytic process.[4][5]
Pomalidomide PROTAC-mediated protein degradation pathway.
Experimental Assessment of Protein Degradation
A multi-faceted approach is crucial for accurately assessing the degradation of a target zinc finger protein. The following sections detail key experiments, their underlying principles, and provide structured protocols.
Western Blotting: Quantifying Protein Levels
Western blotting is the most direct method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[6]
Experimental Workflow:
Western blot experimental workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the pomalidomide PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[6]
-
Sample Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[6][7][8] Centrifuge the lysates to pellet cell debris and collect the supernatant.[6][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.[6] Run the gel until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody specific to the target zinc finger protein overnight at 4°C.[6] The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[6] Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).[2]
Data Presentation:
| PROTAC Concentration (nM) | % Degradation (24h) | DC50 (nM) |
| 1 | 15 ± 3 | |
| 10 | 45 ± 5 | 12 |
| 100 | 85 ± 4 | |
| 1000 | 92 ± 2 |
DC50: Concentration of PROTAC that results in 50% degradation of the target protein.
Ubiquitination Assays: Confirming the Mechanism
To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system, ubiquitination assays are performed. These assays detect the increase in ubiquitinated forms of the target protein upon PROTAC treatment.[10]
Detailed Protocol (Immunoprecipitation-based):
-
Cell Treatment and Lysis: Treat cells with the pomalidomide PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described for Western blotting.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target zinc finger protein overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Western Blotting: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an anti-ubiquitin antibody.
Data Presentation:
| Treatment | Fold Increase in Ubiquitinated Target Protein |
| Vehicle | 1.0 |
| Pomalidomide PROTAC (100 nM) | 4.2 ± 0.5 |
| PROTAC + MG132 | 6.8 ± 0.7 |
Comparison with Alternatives
While pomalidomide PROTACs are highly effective, other targeted protein degradation technologies are also available.
| Technology | Mechanism | Target Scope | Advantages | Limitations |
| Pomalidomide PROTACs | Hijacks CRBN E3 ligase to induce ubiquitination and proteasomal degradation.[1][11] | Proteins with a suitable binding ligand. | Catalytic activity, high potency, can target "undruggable" proteins.[4][5] | Potential for off-target effects due to pomalidomide's inherent activity on other zinc finger proteins.[12][13] |
| Molecular Glues | Small molecules that induce interaction between an E3 ligase and a target protein, leading to degradation.[14] | Often discovered serendipitously, but efforts are underway for rational design. | Simpler structure, lower molecular weight, potentially better pharmacokinetic properties.[14] | Target scope is currently more limited compared to PROTACs. |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link a target protein to a lysosomal targeting receptor, leading to degradation via the endosome-lysosome pathway.[15] | Extracellular and membrane-associated proteins. | Can degrade proteins outside the scope of the ubiquitin-proteasome system. | Larger size can present challenges for cell permeability and delivery. |
| ATTECs (Autophagy-Tethering Compounds) | Chimeric molecules that recruit target proteins to autophagosomes for degradation.[15] | Soluble proteins, protein aggregates, and organelles.[15] | Can degrade larger cellular components. | The field is still in its early stages of development. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2bscientific.com [2bscientific.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 15. Beyond canonical PROTAC: biological targeted protein degradation (bioTPD) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pomalidomide 4'-alkylC8-acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Pomalidomide 4'-alkylC8-acid, a derivative of the cytotoxic agent Pomalidomide. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols due to the inherent hazards of this compound. This guide outlines procedural, step-by-step instructions to ensure the safety of laboratory personnel and the environment.
Pomalidomide and its analogues are classified as cytotoxic drugs and must be handled as hazardous waste[1]. Any material that comes into contact with these substances should be treated as cytotoxic waste[1]. The recommended primary method for the disposal of such chemotherapy waste is high-temperature incineration to ensure complete destruction of the hazardous components[1][2].
Core Principles of Cytotoxic Waste Disposal
A fundamental principle in managing chemotherapy waste is the distinction between "trace" and "bulk" contamination. This classification is critical for determining the appropriate disposal stream and containerization[1].
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains in the container or on the material. | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only". | Incineration.[1] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains, or the material is saturated. This includes spill cleanup materials. | Black, DOT-approved, RCRA-rated hazardous waste containers.[1] | Hazardous waste incineration.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol details the necessary steps for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound or its associated waste, it is mandatory to wear appropriate PPE to minimize exposure. This includes:
-
Two pairs of chemotherapy-rated gloves[1].
-
A disposable, impermeable gown[1].
-
Safety goggles or a face shield[1].
-
A respiratory mask (e.g., N95) is crucial when handling powders to prevent inhalation of aerosolized particles[1][3].
2. Waste Segregation at the Point of Generation: Proper segregation is essential to prevent cross-contamination of waste streams[1][2].
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, packaging, used gloves, gowns, and other disposable labware) should be placed in a designated yellow chemotherapy waste container[1].
-
Bulk Waste: All materials containing more than a trace amount of this compound, including unused compounds, solutions, and heavily contaminated items, must be disposed of in a black, DOT-approved hazardous waste container[1]. This container must be clearly labeled as "Hazardous Waste" and include the chemical name[2].
3. Spill Management: In the event of a spill, the cleanup materials are considered bulk hazardous waste[1].
-
Secure the area to prevent further contamination.
-
Don appropriate PPE before beginning cleanup.
-
Use a chemotherapy spill kit to absorb and contain the spill[1].
-
Carefully collect all contaminated materials and place them in a sealed, labeled black hazardous waste container[1][2].
-
Decontaminate the spill area with an appropriate solvent[2].
4. Storage and Final Disposal:
-
Store all sealed waste containers in a designated, secure area away from general laboratory traffic and incompatible materials[1][2].
-
Maintain a detailed log of the generated waste, including the quantity and date[2].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[2]. The waste will then be transported to a licensed facility for high-temperature incineration[2].
Important Considerations:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office[2].
-
Chemical inactivation should not be attempted without a thorough risk assessment and prior approval from the institutional EHS office, as no specific chemical degradation protocol for this compound is readily available[2].
Experimental Protocols
While a specific, validated experimental protocol for the chemical degradation of this compound is not available in the provided search results, a hypothetical approach for small-scale laboratory use could involve oxidation[2]. This should only be performed by trained personnel in a fume hood after a thorough risk assessment and with the explicit approval of the institutional EHS office[2]. The general, non-validated methodology would involve dissolving the waste material in a suitable solvent and slowly adding an oxidizing agent while stirring[2]. The efficacy and safety of such a procedure for this specific compound are unknown and must be rigorously evaluated before any application.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pomalidomide 4'-alkylC8-acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling Pomalidomide 4'-alkylC8-acid in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and a thorough review of the Safety Data Sheet (SDS) for similar compounds. A specific SDS for this compound was not found during the literature search; therefore, the following guidance is based on the known hazards of Pomalidomide and other thalidomide analogs, which are classified as potent cytotoxic and teratogenic compounds.
Immediate Safety and Hazard Information
Pomalidomide and its analogs are known teratogens and are considered hazardous compounds.[1] Exposure may cause harm to an unborn child and may damage fertility.[2] These compounds can be toxic if swallowed and harmful upon skin contact.[2][3] All handling of this compound, especially in solid or powdered form, must be conducted with extreme caution to prevent exposure.
Emergency Procedures:
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. For a minor spill, trained personnel wearing appropriate PPE should cover the spill with absorbent material from a chemotherapy spill kit. For a major spill, evacuate the lab and contact the institutional safety office immediately.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural guide for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1]
-
Fume Hood/BSC Certification: Ensure the fume hood or BSC has been certified within the last year.
-
Work Surface: Cover the work surface with disposable, plastic-backed absorbent pads. These should be disposed of as hazardous waste after each use.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the containment area.
2. Personal Protective Equipment (PPE):
-
A comprehensive list of required PPE is provided in the table below.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye protection.
3. Weighing and Reconstituting the Compound:
-
Solid Form: Handle the solid compound with extreme care to minimize dust formation.[1]
-
Weighing: Use a balance inside the fume hood or a ventilated balance safety enclosure.
-
Reconstitution: To avoid aerosolization, add the solvent to the solid slowly and cap the vial immediately.
4. Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.
-
Conduct all manipulations, including dilutions and transfers, within the fume hood or BSC.
5. Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood or BSC with an appropriate decontamination solution (e.g., a high-pH solution, followed by a rinse with water, as recommended for many cytotoxic drugs).
-
Carefully wipe down the exterior of all containers before removing them from the containment area.
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn when handling the powder outside of a containment system. | Prevents inhalation of airborne particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contamination outside of the work area. |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into contact with this compound must be treated as hazardous or cytotoxic waste.[1]
-
Use designated, clearly labeled, and puncture-resistant waste containers.
2. Types of Waste and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent pads, plasticware) must be collected in a designated hazardous waste container lined with a yellow chemotherapy waste bag. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[1] |
| Sharps Waste | All contaminated sharps (e.g., needles, pipette tips) must be placed in a puncture-resistant sharps container designated for chemotherapy waste. |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations. |
3. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste contractor. Disposal should be in accordance with all applicable federal, state, and local regulations.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
